1,7-Dimethyluric Acid-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCLGCUJJPKU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,7-Dimethyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-dimethyluric acid, a primary metabolite of caffeine (B1668208).[1][2][3] Its principal application in research and drug development is as a stable isotope-labeled internal standard for the quantification of 1,7-dimethyluric acid in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated standard is critical for accurate bioanalytical methods, as it co-elutes with the analyte of interest, thereby compensating for variations in sample preparation, matrix effects, and instrument response. The kinetic isotope effect resulting from the substitution of hydrogen with deuterium (B1214612) can also provide insights into the metabolic pathways of caffeine and its derivatives.[4][5][6]
Chemical and Physical Properties
The chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.
| Property | This compound | 1,7-Dimethyluric Acid |
| CAS Number | 1189713-08-3[2] | 33868-03-0[7] |
| Molecular Formula | C₇H₅D₃N₄O₃[2] | C₇H₈N₄O₃[7] |
| Molecular Weight | 199.18 g/mol [2] | 196.16 g/mol [3] |
| Appearance | Light Grey Solid[8] | Crystalline solid[7] |
| Purity | ≥95-98%[3][9] | ≥98%[7] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d9); ≤1% d0[9] | Not Applicable |
| Solubility | Soluble in DMSO and DMF[9] | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[9] |
| Storage | -20°C[7] | -20°C[7] |
| Stability | ≥ 4 years[7] | ≥ 4 years[7] |
Synthesis
A plausible synthetic route for this compound can be adapted from the known synthesis of 1,7-dimethyluric acid. The key step is the introduction of the deuterated methyl group.
Conceptual Synthesis Protocol
A direct preparation method for 1,7-dimethyluric acid involves the condensation of ethyl a-chloro-ß,ß-diethoxyacrylate with methylurea (B154334).[10] To synthesize the d3-labeled compound, deuterated methylurea (CD₃NHCONH₂) would be used as a starting material.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d9 Designs⢠| Studies on d9-Caffeine | Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine [d9designs.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dimethyluric Acid-d3 is the deuterium-labeled form of 1,7-Dimethyluric Acid, a primary metabolite of caffeine (B1668208). As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the structure, properties, and relevant biological pathways of this compound.
Chemical Structure and Properties
This compound is a purine (B94841) derivative with a deuterated methyl group at the N1 position. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.
Table 1: Physicochemical Properties of this compound and its Non-Labeled Analog
| Property | This compound | 1,7-Dimethyluric Acid |
| Molecular Formula | C₇H₅D₃N₄O₃ | C₇H₈N₄O₃ |
| Molecular Weight | 199.18 g/mol | 196.16 g/mol |
| CAS Number | 1189713-08-3 | 33868-03-0 |
| Appearance | Off-white to light grey solid | White crystalline solid |
| Melting Point | >300°C | Decomposes around 382°C |
| Water Solubility | Slightly soluble (heated) | 8.49 g/L |
| Organic Solvent Solubility | Slightly soluble in DMSO (heated) | Data not readily available |
| pKa (Strongest Acidic) | Not available | 2.96 |
| logP | Not available | -0.81 |
Biological Significance and Metabolic Pathway
1,7-Dimethyluric Acid is a downstream metabolite of caffeine, formed primarily through the metabolism of paraxanthine, the major metabolite of caffeine in humans. The metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP1A2 and xanthine (B1682287) oxidase. Understanding this pathway is crucial for studies on drug metabolism and drug-drug interactions involving these enzymes.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following methodologies for the synthesis and analysis of its non-deuterated analog and similar compounds can be adapted.
Synthesis of 1,7-Dimethyluric Acid (Adaptable for d3 version)
A potential synthesis of this compound would follow a similar pathway to its non-deuterated counterpart, substituting a deuterated methylating agent. The following is a summarized procedure based on the synthesis of 1,7-Dimethyluric Acid[1]:
Workflow for the Synthesis of 1,7-Dimethyluric Acid
Methodology:
-
Condensation: Ethyl α-chloro-β,β-diethoxyacrylate is condensed with methylurea (for the d3 version, deuterated methylurea would be used) by heating the mixture.
-
Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis using a potassium hydroxide (B78521) solution.
-
Acidification: The reaction mixture is cooled and acidified with glacial acetic acid to precipitate the 1,7-Dimethyluric Acid.
-
Isolation: The solid product is isolated by filtration, washed sequentially with water, ethanol, and ether, and then dried.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of 1,7-Dimethyluric Acid in biological samples is typically performed using reverse-phase HPLC coupled with mass spectrometry (MS) or UV detection. The use of this compound as an internal standard is crucial for accurate quantification.
Table 2: Example HPLC Parameters for the Analysis of Caffeine Metabolites
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 273 nm or Mass Spectrometry (ESI+) |
| Internal Standard | This compound |
Sample Preparation Workflow for Biological Samples
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and clinical chemistry. Its use as an internal standard allows for the reliable quantification of 1,7-Dimethyluric Acid, providing valuable insights into caffeine metabolism and the activity of key drug-metabolizing enzymes. The methodologies and data presented in this guide offer a foundational resource for the application of this important labeled compound in scientific research.
References
In-Depth Technical Guide: 1,7-Dimethyluric Acid-d3 (CAS No. 1189713-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dimethyluric Acid-d3 (CAS: 1189713-08-3) is the deuterated form of 1,7-Dimethyluric acid, a major metabolite of caffeine (B1668208) and its primary metabolite, paraxanthine.[1][2] As a stable isotope-labeled internal standard, it serves as an indispensable tool in quantitative bioanalytical studies, particularly those employing mass spectrometry.[1] Its use allows for the precise and accurate measurement of its unlabeled counterpart in complex biological matrices such as plasma and urine, correcting for variability in sample preparation and instrument response.[3] This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research.
Chemical and Physical Properties
This compound is a labeled purine (B94841) derivative. The deuterium (B1214612) labels are located on one of the methyl groups, providing a distinct mass difference from the endogenous analyte for mass spectrometric analysis. Below is a summary of its key properties compiled from various suppliers.[2][4][5][]
| Property | Value |
| CAS Number | 1189713-08-3 |
| Molecular Formula | C₇H₅D₃N₄O₃ |
| Molecular Weight | 199.18 g/mol |
| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione, 1,7-DMUA-d3 |
| Appearance | Light Grey Solid |
| Melting Point | >300°C |
| Purity (typical) | ≥98% |
| Isotopic Purity | Typically ≥98% (d3) |
| Solubility | Soluble in DMSO |
| Storage | Recommended storage at 4°C or -20°C for long-term stability |
Metabolic Pathway of Caffeine
1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism, which primarily occurs in the liver. The major initial step is the N3-demethylation of caffeine to paraxanthine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. Paraxanthine is then further metabolized through several pathways. One of these pathways leads to the formation of 1,7-dimethyluric acid.
The following diagram illustrates the metabolic conversion of caffeine to 1,7-dimethyluric acid.
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of caffeine and its metabolites. Below is a representative protocol synthesized from established methodologies for the analysis of these compounds in human plasma.[3][7][8]
Objective
To quantify the concentration of 1,7-dimethyluric acid and other caffeine metabolites in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for caffeine and its metabolites (e.g., paraxanthine, theobromine, theophylline, 1,7-dimethyluric acid)
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Workflow for Sample Preparation and Analysis
Detailed Method
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of reference standards and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol/water (50:50, v/v) to appropriate concentrations for spiking calibration standards and as the internal standard working solution.
-
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
1,7-Dimethyluric Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized based on the instrument)
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1,7-dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data and Applications
The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic and metabolic studies.
Logical Relationship in Quantitative Analysis
Conclusion
This compound is a vital tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the robust and reliable quantification of caffeine metabolism, which is essential for understanding drug disposition, enzyme activity (particularly CYP1A2), and the physiological effects of one of the world's most consumed psychoactive substances. The methodologies outlined in this guide provide a framework for the effective application of this compound in a research setting.
References
- 1. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]
- 2. scbt.com [scbt.com]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of 1,7-Dimethyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and manufacturing of 1,7-Dimethyluric Acid-d3 (1,7-DMUA-d3), a deuterated analog of a primary metabolite of caffeine (B1668208). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and analytical characterization, presented in a format tailored for researchers and professionals in drug development.
Introduction
This compound (CAS No: 1189713-08-3) is the isotopically labeled form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1][] The incorporation of a deuterium-labeled methyl group provides a distinct mass signature, making it an ideal internal standard for quantifying the non-labeled analyte in biological matrices. The synthesis of this compound requires a strategic approach to introduce the deuterium (B1214612) label efficiently and with high isotopic purity.
Proposed Synthetic Pathway
The synthesis of this compound can be adapted from established methods for the synthesis of the non-deuterated analog.[3] A plausible and efficient two-step synthetic route is proposed, starting from commercially available materials. The key is the use of a deuterated methylating agent to introduce the isotopic label.
The overall synthesis can be broken down into two main stages:
-
Stage 1: Synthesis of Methyl-d3-urea.
-
Stage 2: Condensation and cyclization to form this compound.
A detailed workflow for this synthetic pathway is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl-d3-urea
Objective: To synthesize the deuterated precursor, Methyl-d3-urea.
Materials:
-
Methyl-d3-amine hydrochloride
-
Potassium cyanate
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl-d3-amine hydrochloride (1.0 eq) in deionized water.
-
Add potassium cyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield Methyl-d3-urea as a white crystalline solid.
Stage 2: Synthesis of this compound
Objective: To synthesize this compound via condensation and cyclization.
Materials:
-
Methyl-d3-urea (from Stage 1)
-
Methylurea
-
Ethyl α-chloro-β,β-diethoxyacrylate
-
Potassium hydroxide (B78521) (KOH)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a dry 100 mL round-bottom flask, combine Methyl-d3-urea (1.0 eq), methylurea (1.5 eq), and ethyl α-chloro-β,β-diethoxyacrylate (1.0 eq).
-
Heat the reaction mixture to 105°C for 30 minutes. Ethanol will be collected as a byproduct.
-
Cool the reaction mixture to 50°C and add an 8% potassium hydroxide solution.
-
Stir the mixture for 5 minutes, then dilute with deionized water.
-
Cool the solution to room temperature and acidify with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water, ethanol, and diethyl ether.
-
Dry the product under vacuum to yield crude this compound.
Purification and Characterization
Objective: To purify the crude product and confirm its identity and isotopic enrichment.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. The expected molecular weight for this compound is approximately 199.18 g/mol .[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium label. 1H NMR should show the absence of a signal for the N1-methyl group, while 2H NMR will show a signal corresponding to the deuterated methyl group.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Ratio (eq) | Key Reaction Parameters |
| Stage 1 | Methyl-d3-amine HCl | 1.0 | Temperature: 80-90°C |
| Potassium Cyanate | 1.1 | Time: 2-3 hours | |
| Stage 2 | Methyl-d3-urea | 1.0 | Temperature: 105°C |
| Methylurea | 1.5 | Time: 30 minutes | |
| Ethyl α-chloro-β,β-diethoxyacrylate | 1.0 | ||
| 8% KOH Solution | - | Cyclization/Hydrolysis | |
| Glacial Acetic Acid | - | Precipitation |
Table 2: Expected Yields and Purity
| Product | Theoretical Yield (based on 10 mmol scale) | Expected Actual Yield | Purity (after recrystallization) | Purity (after HPLC) | Isotopic Enrichment |
| Methyl-d3-urea | ~790 mg | 60-70% | >95% | >99% | >98% |
| This compound | ~1.99 g | 50-60% | >98% | >99.5% | >98% |
Biological Context: Caffeine Metabolism
1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism in humans. The primary route of caffeine metabolism involves N-demethylation to paraxanthine, theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid. Understanding this pathway is crucial for interpreting data from pharmacokinetic studies using this compound.
Caption: Simplified caffeine metabolism pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and manufacturing of this compound. The proposed synthetic route is based on established chemical principles and offers a practical approach for producing this valuable isotopically labeled standard. The provided experimental protocols, quantitative data, and diagrams are intended to support researchers and drug development professionals in the application and potential in-house synthesis of this compound for advanced metabolic and pharmacokinetic studies. Adherence to rigorous purification and analytical characterization is paramount to ensure the quality and reliability of the final product for its intended use in regulated bioanalysis.
References
1,7-Dimethyluric Acid-d3 as a Caffeine Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The resulting metabolites are excreted in urine and can serve as valuable biomarkers for assessing caffeine intake and metabolic enzyme activity. Among these metabolites, 1,7-Dimethyluric Acid (17U) is a significant downstream product. This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid as a caffeine metabolite, with a particular focus on the application of its deuterated stable isotope, 1,7-Dimethyluric Acid-d3, in quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies and metabolic pathways associated with caffeine.
Caffeine Metabolism and the Formation of 1,7-Dimethyluric Acid
Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver, with over 95% of its clearance attributed to the cytochrome P450 1A2 (CYP1A2) enzyme. The major metabolic pathway, accounting for approximately 80-90% of caffeine demethylation, is the conversion to paraxanthine (B195701) (1,7-dimethylxanthine). Paraxanthine is further metabolized to 1,7-dimethyluric acid.[1][2] This biotransformation is a key step in the clearance of caffeine from the body.
The metabolic cascade leading to the formation of 1,7-Dimethyluric Acid is depicted in the following signaling pathway diagram.
Quantitative Analysis of 1,7-Dimethyluric Acid
Accurate quantification of 1,7-Dimethyluric Acid in biological matrices such as urine and plasma is crucial for pharmacokinetic studies and for assessing CYP1A2 enzyme activity. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
The Role of this compound as an Internal Standard
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision. This compound, a deuterated analog of the target analyte, serves as an ideal internal standard. It shares identical chemical and physical properties with the endogenous 1,7-Dimethyluric Acid, meaning it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher molecular weight allows it to be distinguished by the mass spectrometer. The use of this compound compensates for any analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the ionization of the analyte. One study utilized 1,7-dimethyluric acid d3 as a surrogate internal standard in the analysis of caffeine metabolites in wastewater.[3]
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of 1,7-Dimethyluric Acid in urine using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation
A robust sample preparation protocol is critical for removing interferences from the biological matrix and concentrating the analyte of interest.
A common and straightforward method for urine sample preparation involves a "dilute and shoot" approach.[1]
-
Step 1: Sample Thawing and Mixing: Frozen urine samples are thawed at room temperature and thoroughly mixed.
-
Step 2: Internal Standard Spiking: A known concentration of this compound internal standard solution is added to a specific volume of the urine sample.
-
Step 3: Dilution: The sample is diluted with a buffer, such as 25 mM ammonium (B1175870) formate (B1220265) adjusted to a specific pH (e.g., pH 2.75 with formic acid).[1]
-
Step 4: Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.
-
Step 5: Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared sample is then analyzed using an LC-MS/MS system.
-
Liquid Chromatography (LC): The supernatant is injected onto an HPLC or UPLC column (e.g., a C18 column) to separate 1,7-Dimethyluric Acid from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% acetic acid) and an organic component (e.g., acetonitrile) is typically used.[1]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both 1,7-Dimethyluric Acid and its deuterated internal standard, this compound.
Quantitative Data
The concentration of 1,7-Dimethyluric Acid in urine can vary significantly among individuals due to genetic factors influencing enzyme activity, as well as the amount and timing of caffeine consumption. Several studies have reported urinary concentrations of 1,7-Dimethyluric Acid.
| Study/Population | Matrix | Analyte | Concentration Range/Value | Unit |
| NHANES 2009-2010 | Spot Urine | 1,7-Dimethyluric Acid | Median (95% CI): 0.560 (0.497–0.620) to 58.6 (48.6–67.2) for all caffeine metabolites | µmol/L |
| NHANES 2009-2010 | Spot Urine | 1,7-Dimethyluric Acid | Median excretion rate: 0.423 (0.385–0.468) to 46.0 (40.7–50.2) for all caffeine metabolites | nmol/min |
| Six Subjects Study | Urine | 1,7-Dimethyluric Acid | Variable concentrations observed post-caffeine intake | µg/mL |
Note: The NHANES data represents a broad population and shows a wide range for all measured caffeine metabolites, not specifically for 1,7-Dimethyluric Acid alone.[4][5] A study involving six subjects showed varying urinary concentrations of 1,7-dimethyluric acid after caffeine intake, highlighting inter-individual differences.[6]
Conclusion
1,7-Dimethyluric Acid is a key metabolite in the caffeine metabolic pathway, and its accurate quantification provides valuable insights into caffeine metabolism and hepatic enzyme function. The use of the stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, represents the state-of-the-art methodology for the reliable determination of this important biomarker in biological fluids. The detailed protocols and understanding of the metabolic pathways presented in this guide are intended to support researchers and drug development professionals in their studies of caffeine pharmacokinetics and beyond.
References
- 1. enghusen.dk [enghusen.dk]
- 2. Lab Chapter 7.4 [people.whitman.edu]
- 3. zhugenyang.com [zhugenyang.com]
- 4. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3 for Researchers and Drug Development Professionals
Introduction
1,7-Dimethyluric Acid-d3 is a deuterated analog of 1,7-Dimethyluric acid, a key metabolite of caffeine (B1668208).[1] Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of 1,7-Dimethyluric acid and other caffeine metabolites in biological matrices. This technical guide provides comprehensive information on suppliers, pricing, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Supplier and Pricing Information
The following table summarizes the currently available suppliers of this compound, along with their catalog numbers, and pricing information. Please note that pricing is subject to change and may require registration or login on the supplier's website for the most up-to-date information.
| Supplier | Catalog Number | Purity | Available Quantity | List Price |
| LGC Standards | TRC-D479697-1MG | Not specified | 1 mg | Login required[2] |
| Pharmaffiliates | PA STI 035190 | High Purity | Not specified | Login required[3] |
| Santa Cruz Biotechnology | sc-219433 | Not specified | Not specified | Contact for pricing |
| United States Biological | 010634 | Highly Purified | 1 mg | $509[4] |
| Reagentia | R008WNT,1mg | Not specified | 1 mg | € 2,685.64[5] |
Technical Specifications:
-
Molecular Formula: C₇H₅D₃N₄O₃[1]
-
Molecular Weight: 199.18 g/mol [1]
-
Synonyms: 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[1]
Caffeine Metabolism Pathway
1,7-Dimethyluric acid is a downstream metabolite of caffeine. Understanding this pathway is crucial for designing experiments that utilize this compound. The major metabolic pathway of caffeine primarily occurs in the liver and involves a series of demethylation and oxidation steps.
Caption: Major metabolic pathways of caffeine in humans.
Experimental Protocols
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of caffeine and its metabolites in biological fluids like urine and plasma. Below are detailed protocols adapted from published literature.[6][7][8]
Quantification of Caffeine Metabolites in Human Urine
This protocol provides a robust method for the simultaneous determination of caffeine and its major metabolites in human urine samples.
a. Materials and Reagents:
-
This compound (Internal Standard)
-
Reference standards for caffeine and its metabolites
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
b. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Prepare a working internal standard solution of this compound in 50:50 methanol:water.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the separation of all target analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for 1,7-Dimethyluric acid and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. A starting point would be:
-
1,7-Dimethyluric acid: m/z 197.1 -> 140.1
-
This compound: m/z 200.1 -> 143.1
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
d. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of 1,7-Dimethyluric acid in the unknown samples is then determined from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of caffeine metabolites using this compound as an internal standard.
Caption: LC-MS/MS experimental workflow.
Conclusion
This compound is an essential tool for researchers and drug development professionals studying caffeine metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data. This guide provides a comprehensive overview of its procurement and application, enabling scientists to confidently incorporate this stable isotope-labeled standard into their analytical workflows. For research use only, not for diagnostic or therapeutic use.[1]
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. This compound (1 x 1 mg) | Reagentia [reagentia.eu]
- 6. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. enghusen.dk [enghusen.dk]
Technical Guide: Storage and Stability of 1,7-Dimethyluric Acid-d3
This guide provides an in-depth overview of the recommended storage and stability conditions for 1,7-Dimethyluric Acid-d3, a deuterated metabolite of caffeine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or for other research purposes.
Introduction
This compound is the deuterated analog of 1,7-Dimethyluric Acid, a primary metabolite of caffeine.[1][2] The incorporation of deuterium (B1214612) isotopes (d3) on one of the methyl groups provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Understanding its storage and stability is critical to ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione |
| Synonyms | 1,7-DMU-d3 |
| CAS Number | 1189713-08-3 |
| Molecular Formula | C₇H₅D₃N₄O₃ |
| Molecular Weight | 199.18 g/mol |
| Appearance | Light Grey Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
The recommended storage conditions for this compound, as compiled from various suppliers, are summarized below. Adherence to these conditions is crucial for maintaining the integrity of the compound over time.
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | ≥ 4 years (for the non-deuterated form)[1] |
| Short-term Storage | 2-8°C (Refrigerator) | Suitable for brief periods |
| Shipping | Ambient Temperature | Generally stable for the duration of shipping |
Stability Profile
While specific, long-term stability studies on this compound are not extensively published in the public domain, the stability of its non-deuterated analog, 1,7-Dimethyluric Acid, is reported to be at least four years when stored at -20°C.[1]
The deuterium labeling on the methyl group is on a non-exchangeable position, which imparts high isotopic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can contribute to increased metabolic stability.
Thermal Stability
Based on the available data for the non-deuterated form and general characteristics of similar purine (B94841) compounds, this compound is expected to be a thermally stable solid. A safety data sheet for a heavily isotopically labeled analog of 1,7-Dimethyluric acid indicates good thermal stability, with no decomposition observed under normal use conditions.
Stability in Solution
Once dissolved, particularly in protic solvents, the stability of the compound may be reduced compared to its solid state. It is recommended to prepare solutions fresh and store them at low temperatures for short durations. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable. The stability in specific solvents should be validated experimentally if it is a critical parameter for the intended application.
Experimental Protocols
General Handling Workflow
The following diagram illustrates a standard workflow for the handling and use of this compound in a research setting.
Stability Assessment Protocol
A logical workflow for assessing the stability of this compound under specific conditions is outlined below. This protocol can be adapted based on the experimental requirements.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for structurally related compounds, such as 1,3-Dimethyluric Acid, indicates that they are not classified as hazardous substances. However, standard laboratory safety precautions should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationship of Stability Factors
The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.
Conclusion
This compound is a stable isotopically labeled compound that is essential for various bioanalytical applications. For optimal long-term stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, and for storage, they should be kept at low temperatures. While specific stability data for the deuterated form is limited, information from its non-deuterated analog and general chemical principles provide a strong basis for its handling and storage to ensure its integrity and performance in research applications.
References
Certificate of Analysis for 1,7-Dimethyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile for 1,7-Dimethyluric Acid-d3, a deuterated analog of the caffeine (B1668208) metabolite, 1,7-Dimethyluric Acid. This document is intended to serve as a detailed reference for researchers and professionals in drug development and metabolic studies, offering insights into its quality attributes and the methodologies for its analysis.
Certificate of Analysis (Representative)
Below is a representative Certificate of Analysis, summarizing the key quality control data for a typical batch of this compound.
Table 1: Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | USB-010634 |
| Lot Number | B20251201 |
| CAS Number | 1189713-08-3[][2][3] |
| Molecular Formula | C₇H₅D₃N₄O₃[2][3] |
| Molecular Weight | 199.18 g/mol [][2][3] |
| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[2][3] |
Table 2: Analytical Data
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | Light Grey to White Solid[3] | Conforms |
| Purity (HPLC) | HPLC-UV | ≥97.0% | 99.2% |
| Identity (¹H NMR) | NMR Spectroscopy | Conforms to Structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to Molecular Weight | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation | 99.5% |
| Solubility | Visual Inspection | Soluble in DMSO[3] | Conforms |
| Melting Point | Capillary Method | >300°C[][3] | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is determined using a reversed-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 287 nm[4].
-
Injection Volume: 10 µL.
-
Procedure: A sample solution of known concentration (approximately 1 mg/mL in a suitable solvent like DMSO) is prepared and injected into the HPLC system. The peak area of the main component is integrated and compared to the total area of all peaks to calculate the purity.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure of this compound is confirmed by ¹H NMR spectroscopy. The absence of a proton signal at the deuterated methyl position and the presence of other expected proton signals confirm the identity and isotopic labeling.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and analyzed for chemical shifts, multiplicities, and integrations, which are then compared to the expected spectrum for this compound.
Identity and Isotopic Purity by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and assess the isotopic purity of the compound.
-
Instrumentation: A mass spectrometer with an ESI source, typically coupled to an LC system.
-
Ionization Mode: Positive or Negative ion mode can be used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at m/z 200.19. The relative abundance of this ion compared to the unlabeled species ([M+H]⁺ at m/z 197.17) is used to calculate the isotopic purity.
Visualizations
Caffeine Metabolism Pathway
1,7-Dimethyluric acid is a key metabolite in the human metabolism of caffeine. The following diagram illustrates the metabolic pathway leading to its formation.[][5]
Quality Control Workflow for this compound
The following diagram outlines the typical workflow for the quality control analysis of a batch of this compound.
References
In-depth Technical Guide: 1,7-Dimethyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid-d3, a deuterated isotopologue of the caffeine (B1668208) metabolite, 1,7-Dimethyluric acid. This document collates available data on its chemical and physical properties, metabolic pathway, and safety information. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide also draws upon information from its non-deuterated counterpart and related isomers to provide a thorough understanding of its safety profile.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form.
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione |
| CAS Number | 1189713-08-3 |
| Molecular Formula | C₇H₅D₃N₄O₃ |
| Molecular Weight | 199.18 g/mol |
Table 2: Physical and Chemical Properties of 1,7-Dimethyluric Acid (Non-deuterated)
| Property | Value |
| Appearance | White to off-white or light grey solid |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Metabolic Pathway: Caffeine Metabolism
1,7-Dimethyluric Acid is a major metabolite of caffeine. The metabolic pathway primarily occurs in the liver and involves several key enzymatic steps. Understanding this pathway is crucial for researchers studying caffeine pharmacokinetics and metabolism.
Caffeine is first metabolized by cytochrome P450 enzymes, predominantly CYP1A2, into three primary dimethylxanthines: paraxanthine (B195701) (the major metabolite), theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid.
Below is a diagram illustrating the metabolic conversion of caffeine to 1,7-Dimethyluric Acid.
Safety and Handling
Table 3: Hazard Identification and Handling Recommendations
| Hazard Class | Classification | Precautionary Statements |
| GHS Classification | Not a hazardous substance or mixture | None |
| Handling | - Avoid dust formation.- Avoid breathing dust, fumes, gas, mist, vapors, spray.- Use only in a well-ventilated area.- Wear protective gloves, eye protection, and face protection. | - Store in a dry, well-ventilated place.- Keep container tightly closed. |
| First Aid Measures | - Inhalation: Move person into fresh air. If not breathing, give artificial respiration.- Skin Contact: Wash off with soap and plenty of water.- Eye Contact: Flush eyes with water as a precaution.- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. | - Consult a physician if symptoms persist. |
Toxicological Data:
No specific quantitative toxicological data, such as LD50 values, for this compound were found in the public domain. The available information for related dimethyluric acid isomers suggests a low toxicity profile.
Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the reviewed literature. For researchers planning to conduct such studies, standard OECD guidelines for the testing of chemicals should be followed. These would typically include:
-
Acute Oral Toxicity (OECD 423): To determine the short-term toxicity of a single oral dose.
-
Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation.
-
Eye Irritation/Corrosion (OECD 405): To assess the potential for eye irritation.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): To evaluate the mutagenic potential of the substance.
The workflow for a general toxicological assessment is outlined in the diagram below.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers and laboratory personnel should always consult the most current safety information provided by the supplier before handling this chemical and adhere to all applicable safety regulations and best practices.
Methodological & Application
Application Notes and Protocols for the Use of 1,7-Dimethyluric Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,7-Dimethyluric Acid-d3 as an internal standard in the quantitative analysis of various analytes, particularly caffeine (B1668208) and its metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is the deuterated form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1] Its utility as an internal standard is rooted in its chemical and physical similarity to the analytes of interest, allowing it to mimic the behavior of the target compounds during sample preparation, chromatography, and ionization. This minimizes variations and improves the accuracy and precision of quantification.[2] The stable isotope label ensures it is distinguishable from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.
Applications
This compound is primarily employed as an internal standard in bioanalytical methods for the quantification of:
-
Caffeine and its major metabolites: This includes paraxanthine, theobromine, and theophylline (B1681296) in biological matrices such as plasma, urine, and hair.[3][4]
-
Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of caffeine and related compounds.[5]
-
Biomarker research: 1,7-Dimethyluric acid is a biomarker of caffeine consumption, and its accurate measurement is crucial in metabolic phenotyping studies.[6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅D₃N₄O₃ |
| Molecular Weight | 199.18 g/mol [7] |
| CAS Number | 1189713-08-3[7] |
| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[7] |
Quantitative Data
Mass Spectrometry Parameters
The following table outlines typical Multiple Reaction Monitoring (MRM) transitions for relevant analytes when using this compound as an internal standard. These values may require optimization based on the specific instrument and experimental conditions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| This compound (Internal Standard) | 200.1 | 143.1 | Positive |
| 1,7-Dimethyluric Acid | 197.1 | 140.0 | Positive |
| Caffeine | 195.1 | 138.1 | Positive |
| Paraxanthine (1,7-Dimethylxanthine) | 181.1 | 124.1 | Positive |
| Theobromine (3,7-Dimethylxanthine) | 181.1 | 138.1 | Positive |
| Theophylline (1,3-Dimethylxanthine) | 181.1 | 124.1 | Positive |
Note: The MRM transition for this compound is proposed based on the fragmentation of the non-labeled compound and the addition of 3 Da to the precursor ion and the likely unfragmented deuterated methyl group.
Calibration Curve Concentrations
The following table provides a general range for calibration standards in plasma and urine. The specific concentrations should be adapted based on the expected analyte levels in the samples.
| Analyte | Matrix | Calibration Range |
| Caffeine | Plasma | 5 - 5000 ng/mL |
| Paraxanthine | Plasma | 5 - 5000 ng/mL |
| Theobromine | Plasma | 5 - 5000 ng/mL |
| Theophylline | Plasma | 5 - 5000 ng/mL |
| Caffeine Metabolites | Urine | 10 - 10000 ng/mL |
Experimental Protocols
Protocol 1: Analysis of Caffeine and Metabolites in Human Urine
This protocol is adapted for the quantification of caffeine and its metabolites in human urine samples.
5.1.1. Materials and Reagents
-
This compound
-
Reference standards for caffeine, paraxanthine, theobromine, and theophylline
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Blank human urine
5.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).
5.1.3. Sample Preparation
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 90 µL of blank urine (for calibration curve) or urine sample.
-
Add 10 µL of the appropriate working standard solution (for calibration curve) or methanol/water (for samples).
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes.
-
Vortex briefly.
-
Add 900 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
5.1.4. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B (linear gradient)
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B (linear gradient)
-
7.1-9 min: 5% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: As listed in Table 4.1.
Protocol 2: Analysis of Caffeine and Paraxanthine in Human Plasma
This protocol is suitable for the analysis of caffeine and its primary metabolite, paraxanthine, in plasma.
5.2.1. Materials and Reagents
-
As in Protocol 5.1, with the substitution of blank human plasma for urine.
5.2.2. Preparation of Solutions
-
As in Protocol 5.1.
5.2.3. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject 5-10 µL into the LC-MS/MS system. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.
5.2.4. LC-MS/MS Conditions
-
As in Protocol 5.1.
Visualizations
Caffeine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of caffeine in humans, leading to the formation of 1,7-Dimethyluric Acid.
Caption: Major metabolic pathways of caffeine.
Experimental Workflow for Urine Sample Analysis
This diagram outlines the key steps in the experimental workflow for the analysis of caffeine metabolites in urine using this compound as an internal standard.
Caption: Workflow for urine sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 1,7-Dimethyluric acid (FDB027886) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lab Chapter 7.4 [people.whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,7-Dimethyluric Acid in Urine using Isotope Dilution Mass Spectrometry with 1,7-Dimethyluric Acid-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1,7-Dimethyluric Acid in urine using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology described herein is intended for researchers, scientists, and drug development professionals investigating caffeine (B1668208) metabolism and related pharmacokinetics.
Introduction
1,7-Dimethyluric acid is a key metabolite of caffeine, and its quantification in biological matrices such as urine provides valuable insights into caffeine metabolism and the activity of enzymes like xanthine (B1682287) oxidase.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis, offering high specificity and accuracy.[2] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results. This protocol outlines a straightforward "dilute and shoot" sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Experimental
Materials and Reagents
-
1,7-Dimethyluric Acid analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-Dimethyluric Acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1,7-Dimethyluric Acid stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the Internal Standard Working Solution.
-
Add 900 µL of LC-MS grade water with 0.1% formic acid to the tube.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as the optimal collision energies, should be determined empirically on the instrument being used. The table below provides the theoretical precursor ions and suggested starting points for optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 1,7-Dimethyluric Acid | 197.1 | To be determined | To be determined |
| This compound | 200.1 | To be determined | To be determined |
Data Presentation
The quantitative data for the analysis of 1,7-Dimethyluric Acid should be summarized in a clear and structured table. The following is an example of the expected performance of the method.
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| R² | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 15% |
| Accuracy (Low, Mid, High QC) | 90 - 110% |
| Precision (Low, Mid, High QC) (CV%) | < 10% |
Mandatory Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of 1,7-Dimethyluric Acid.
Experimental Workflow
The diagram below outlines the major steps in the experimental protocol for the analysis of 1,7-Dimethyluric Acid.
References
Application Note: High-Throughput Analysis of Caffeine and its Major Metabolites in Human Plasma by LC-MS/MS
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantitation of 1,7-Dimethyluric Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,7-Dimethyluric Acid (1,7-DMU) in human urine. 1,7-DMU is a major metabolite of caffeine (B1668208) and theophylline (B1681296), making its accurate measurement critical for pharmacokinetic studies, therapeutic drug monitoring, and assessing cytochrome P450 enzyme activity.[1][2][3] The method employs a simple "dilute-and-shoot" sample preparation protocol and utilizes a stable isotope-labeled (deuterated) internal standard (1,7-Dimethyluric Acid-d3) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[4][5][6][7] The total analysis time is under 12 minutes per sample, making it suitable for high-throughput clinical and research laboratories.[8]
Introduction
1,7-Dimethyluric Acid (1,7-DMU) is a purine (B94841) derivative and a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[3][9] In humans, caffeine is metabolized primarily in the liver, with a key pathway involving the N3-demethylation to paraxanthine (B195701) (1,7-dimethylxanthine), which is subsequently oxidized to 1,7-DMU by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A6.[1][2] Therefore, the urinary concentration of 1,7-DMU serves as a valuable biomarker for caffeine metabolism and can be used to phenotype enzyme activity.[2]
Accurate quantitation of urinary biomarkers requires a method that is both sensitive and robust, capable of overcoming the inherent variability of the urine matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for LC-MS/MS-based quantitation.[7] The SIL-IS co-elutes with the analyte and behaves identically during sample preparation and ionization, thus providing effective correction for any variations. This application note presents a fully detailed protocol for the quantitation of 1,7-DMU in urine using this compound as an internal standard.
Metabolic Pathway of Caffeine
The following diagram illustrates the primary metabolic pathway from caffeine to 1,7-Dimethyluric Acid.
Experimental Workflow
The analytical process follows a streamlined workflow from sample receipt to data analysis, optimized for efficiency and accuracy.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: 1,7-Dimethyluric Acid (≥98% purity), this compound (≥98% purity, 98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL polypropylene (B1209903) tubes, HPLC vials with inserts.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent system.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-DMU and 1,7-DMU-d3 in water with a small amount of ammonium (B1175870) hydroxide (B78521) to aid dissolution. Store at -20°C.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 1,7-DMU-d3 stock solution in 50:50 (v/v) acetonitrile/water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of 1,7-DMU working solution into a pooled blank urine matrix to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
Sample Preparation Protocol
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean 1.5 mL tube, combine 970 µL of LC-MS grade water and 20 µL of the urine supernatant.
-
Add 10 µL of the 1 µg/mL working IS solution (1,7-DMU-d3) to the diluted urine.
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an HPLC vial for analysis.
LC-MS/MS Method
Table 1: UPLC Conditions
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 2% B |
| 0.5 - 1.5 min | 2% to 95% B |
| 1.5 - 2.5 min | 95% B |
| 2.5 - 2.6 min | 95% to 2% B |
| 2.6 - 3.5 min | 2% B (Re-equilibration) |
Table 2: Mass Spectrometer Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Temperature | 500°C | | IonSpray Voltage | 5500 V | | Dwell Time | 50 ms | | MRM Transitions | | | Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | | 1,7-Dimethyluric Acid | 195.1 | 138.1 | 25 | | this compound (IS) | 198.1 | 141.1 | 25 |
Results and Performance Characteristics
The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.
Linearity
The calibration curve was linear over the concentration range of 10-5000 ng/mL. The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | 96.5% - 104.2% of nominal |
| Precision (%CV) | ≤ 8.5% |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) in quintuplicate over three separate days.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 30 | 5.8 | 102.7 | 7.2 | 101.5 |
| MQC | 300 | 4.1 | 98.9 | 5.5 | 99.3 |
| HQC | 3000 | 3.5 | 101.2 | 4.8 | 100.8 |
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantitation of 1,7-Dimethyluric Acid in human urine. The "dilute-and-shoot" sample preparation minimizes the potential for analyte loss and reduces sample processing time.[10] The use of a deuterated internal standard ensures high accuracy and precision, making the method well-suited for large-scale clinical research and epidemiological studies where robust and high-throughput analysis is required.[11]
References
- 1. Human Metabolome Database: Showing metabocard for 1,7-Dimethyluric acid (HMDB0011103) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enghusen.dk [enghusen.dk]
- 9. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Theophylline Analysis Using 1,7-Dimethyluric Acid-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate quantification of theophylline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed protocols for the sample preparation of theophylline for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing 1,7-Dimethyluric Acid-d3 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, as it effectively compensates for variability during sample preparation and analysis.[1]
The following sections detail two common and effective sample preparation techniques: Protein Precipitation and Liquid-Liquid Extraction. Additionally, representative quantitative data from studies analyzing theophylline are summarized to provide an expectation of method performance.
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol describes a straightforward and rapid method for the extraction of theophylline from plasma samples.
Materials:
-
Blank plasma (with appropriate anticoagulant, e.g., EDTA)[1][2]
-
Theophylline reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724), HPLC grade[1]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 rpm and 4°C[1]
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, spike with the appropriate concentration of theophylline standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[1]
-
Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]
Protocol 2: Liquid-Liquid Extraction
This protocol offers a more selective sample clean-up method compared to protein precipitation.
Materials:
-
Blank plasma (with appropriate anticoagulant, e.g., sodium heparin)[3]
-
Theophylline reference standard
-
This compound internal standard (IS)
-
Ethyl acetate (B1210297), HPLC grade[3]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: In a clean tube, mix 100 µL of the plasma sample with 10 µL of the this compound internal standard working solution. For calibration standards and quality controls, add the corresponding theophylline standard solutions.
-
Extraction: Add 500 µL of ethyl acetate to the sample.[3]
-
Vortexing: Vortex the mixture for 10 minutes to facilitate the extraction of theophylline and the internal standard into the organic layer.[3]
-
Centrifugation: Centrifuge the sample for 5 minutes at 10,000 rpm to separate the aqueous and organic layers.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.[3]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics of bioanalytical methods for theophylline quantification. Note that the internal standards used in these specific studies may differ, but the data provides a valuable benchmark.
Table 1: Method Performance Characteristics
| Parameter | Theophylline | Internal Standard Used | Matrix | Analytical Method | Reference |
| Linearity Range | 50.4 - 5062.1 ng/mL | Phenacetin | Rabbit Plasma | LC-MS/MS | [3] |
| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | Phenacetin | Rabbit Plasma | LC-MS/MS | [3] |
| Recovery | 39.3% | Phenacetin (57.0%) | Rabbit Plasma | LC-MS/MS | [3] |
| Within-Day Precision (CV%) | < 4.4% | Acetaminophen | Human Plasma | TLC | [4][5] |
| Between-Day Precision (CV%) | < 7.8% | Acetaminophen | Human Plasma | TLC | [4][5] |
Table 2: Accuracy and Precision Data
| Concentration Level | Within-Batch Accuracy (%) | Within-Batch Precision (CV%) | Between-Batch Accuracy (%) | Between-Batch Precision (CV%) | Internal Standard Used | Matrix | Reference |
| LLOQ | 106.2% | 9.5% | 108.0% | 2.4% | Phenacetin | Rabbit Plasma | [3] |
| Low QC | - | < 5.6% | 97.6% - 103.2% | 2.2% - 7.0% | Phenacetin | Rabbit Plasma | [3] |
| Medium QC | - | < 5.6% | 97.6% - 103.2% | 2.2% - 7.0% | Phenacetin | Rabbit Plasma | [3] |
| High QC | - | < 5.6% | 97.6% - 103.2% | 2.2% - 7.0% | Phenacetin | Rabbit Plasma | [3] |
Visualizations
Experimental Workflow: Protein Precipitation
Caption: Workflow for theophylline extraction via protein precipitation.
Theophylline Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified micro-scale procedure for preparing samples for theophylline determination by liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. A quantitative thin layer chromatography method for determination of theophylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Xanthines in Biological Matrices by GC-MS with Isotope-Labeled Standards
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthines, a class of purine (B94841) alkaloids, and their metabolites are of significant interest in clinical and pharmaceutical research due to their diverse physiological effects. Caffeine, theophylline, and theobromine (B1682246) are the most well-known xanthines, acting as central nervous system stimulants, diuretics, and smooth muscle relaxants. The quantitative analysis of these compounds in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding their metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution techniques offers a highly sensitive and specific method for the accurate quantification of xanthines. This application note provides a detailed protocol for the analysis of common xanthines using isotope-labeled internal standards and trimethylsilyl (B98337) (TMS) derivatization.
Principle
This method employs a robust sample preparation procedure involving either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate xanthines from complex biological matrices. Isotope-labeled analogues of the target xanthines are spiked into the sample at the beginning of the workflow to serve as internal standards, correcting for variations in extraction efficiency and instrument response. Due to the low volatility of xanthines, a derivatization step is necessary to convert them into thermally stable and volatile trimethylsilyl (TMS) derivatives, making them amenable to GC-MS analysis. Quantification is achieved by comparing the peak area ratios of the native analytes to their corresponding isotope-labeled internal standards.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) for urine samples and Solid-Phase Extraction (SPE) for plasma/serum samples.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Collection: Collect urine samples and store them at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples to room temperature and vortex to ensure homogeneity. To 1 mL of urine, add a known concentration of the isotope-labeled internal standard mixture (e.g., Caffeine-d3, Theophylline-13C,15N2).
-
pH Adjustment: Adjust the sample pH to 6.0 using an appropriate buffer.
-
Extraction: Add 5 mL of a dichloromethane:isopropanol (90:10, v/v) solution to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
-
Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA or heparin) and centrifuge to obtain plasma or serum. Store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma/serum samples to room temperature. To 500 µL of plasma/serum, add the isotope-labeled internal standard mixture.
-
Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute the xanthines from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Derivatization
To enhance volatility for GC-MS analysis, a silylation reaction is performed on the dried extracts.
-
Reagent Preparation: Prepare a derivatization reagent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: To the dried sample extract, add 100 µL of the MSTFA (with 1% TMCS) derivatization reagent.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized xanthines. These may need to be optimized for your specific instrumentation.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C
-
Ramp 3: 30°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the key quantitative data for the GC-MS analysis of TMS-derivatized xanthines.
Table 1: GC-MS Retention Times and Characteristic Ions for SIM Analysis
| Analyte | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Theobromine | Di-TMS | ~10.5 | 252 | 194, 237 |
| Paraxanthine | Di-TMS | ~10.8 | 252 | 194, 237 |
| Theophylline | Di-TMS | ~11.2 | 252 | 194, 237 |
| Caffeine | Mono-TMS | ~12.5 | 266 | 194, 209 |
| Theophylline-13C,15N2 (IS) | Di-TMS | ~11.2 | 255 | 197, 240 |
| Caffeine-d3 (IS) | Mono-TMS | ~12.5 | 269 | 197, 212 |
Note: Retention times are approximate and may vary depending on the specific GC column and conditions.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | R2 | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Theobromine | 10 - 1000 | >0.995 | 2 | 10 | 85 - 105 | < 10 |
| Paraxanthine | 10 - 1000 | >0.995 | 2 | 10 | 88 - 102 | < 10 |
| Theophylline | 5 - 500 | >0.998 | 1 | 5 | 90 - 108 | < 8 |
| Caffeine | 20 - 2000 | >0.996 | 5 | 20 | 92 - 110 | < 7 |
Mandatory Visualizations
Application Notes and Protocols for Developing a Calibration Curve with 1,7-Dimethyluric Acid-d3
Introduction
1,7-Dimethyluric acid (1,7-DMU) is a key metabolite of caffeine (B1668208) and its primary metabolite, paraxanthine (B195701).[1][2][3] Accurate quantification of 1,7-DMU in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, caffeine metabolism research, and for assessing the activity of drug-metabolizing enzymes like Cytochrome P450 1A2 (CYP1A2).[2][3]
This document provides a detailed protocol for developing a robust calibration curve for the quantification of 1,7-DMU using its stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[4][5] This method is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Context of 1,7-Dimethyluric Acid
1,7-Dimethyluric acid is formed in the liver from its precursor paraxanthine (1,7-dimethylxanthine) through oxidation, a reaction catalyzed by the enzymes CYP1A2 and CYP2A6.[2][3][6] Paraxanthine itself is the major metabolite of caffeine in humans.[3] Understanding this pathway is essential for interpreting the quantitative data obtained from bioanalytical assays.
Figure 1: Simplified metabolic pathway of caffeine to 1,7-Dimethyluric Acid.
Experimental Protocols
This section details the necessary materials, instrumentation, and procedures for the quantitative analysis of 1,7-Dimethyluric Acid.
Materials and Reagents
-
1,7-Dimethyluric Acid (Analyte) (≥98% purity)
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Control biological matrix (e.g., human plasma, urine)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials with inserts
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Preparation of Standard Solutions
3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of 1,7-Dimethyluric Acid and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock Solution.
-
Accurately weigh approximately 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Internal Standard (IS) Stock Solution. Note: Store stock solutions at -20°C for up to six months.[7]
3.2. Working Internal Standard (IS) Solution (100 ng/mL)
-
Dilute the IS Stock Solution with 50:50 Methanol:Water to create a Working IS Solution at a concentration of 100 ng/mL. This solution will be used for sample preparation.
3.3. Calibration Curve Standards
-
Perform serial dilutions of the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of intermediate stock solutions.
-
Prepare the final calibration standards by spiking the appropriate intermediate stock solution into the control biological matrix to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples. Urine samples may only require dilution.[8]
-
Aliquot 50 µL of each calibration standard or unknown sample into a clean 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Working IS Solution (100 ng/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Figure 2: General experimental workflow for sample preparation and analysis.
LC-MS/MS Method
The following are typical starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (1,7-DMU) | Q1: 197.1 m/z → Q3: 140.1 m/z (Example, must be optimized) |
| MRM Transition (1,7-DMU-d3) | Q1: 200.1 m/z → Q3: 143.1 m/z (Example, must be optimized) |
| Key MS Parameters | Optimize Collision Energy (CE), Cone/Declustering Potential (DP), Source Temperature, and Gas Flows on your instrument. |
Table 1: Suggested starting parameters for the LC-MS/MS method. These parameters should be empirically optimized.
Calibration Curve Construction and Data Analysis
-
Inject the prepared calibration standards in increasing order of concentration.
-
Integrate the chromatographic peaks for both the analyte (1,7-DMU) and the internal standard (1,7-DMU-d3).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration level.[9][10]
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[4][10]
-
Apply a linear regression model, typically with a 1/x or 1/x² weighting, to the data points.
-
The resulting equation (y = mx + c) and the correlation coefficient (r²) will be used to determine the concentration of 1,7-DMU in unknown samples. A correlation coefficient of >0.99 is generally considered acceptable.
Figure 3: Logical relationship for generating a calibration curve.
Data Presentation and Method Performance
The following tables represent example data for a typical calibration curve.
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 1,550 | 150,500 | 0.0103 | 0.98 | 98.0 |
| 5.0 | 7,800 | 152,000 | 0.0513 | 5.11 | 102.2 |
| 10.0 | 15,200 | 149,800 | 0.1015 | 10.05 | 100.5 |
| 50.0 | 76,500 | 151,000 | 0.5066 | 49.88 | 99.8 |
| 100.0 | 153,000 | 150,200 | 1.0186 | 100.12 | 100.1 |
| 500.0 | 755,000 | 148,500 | 5.0842 | 501.50 | 100.3 |
| 1000.0 | 1,510,000 | 149,000 | 10.1342 | 998.90 | 99.9 |
Table 2: Example calibration curve data. Note: Peak area values are illustrative.
| Parameter | Typical Value | Comment |
| Linearity Range | 1 - 1000 ng/mL | The range over which the assay is precise and accurate. |
| Correlation Coefficient (r²) | > 0.995 | Indicates a strong linear relationship between concentration and response. |
| Regression Model | Linear, 1/x² weighting | Weighting is often required to ensure accuracy at the lower end of the curve. |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., within 20%). |
| Limit of Detection (LOD) | ~0.3 ng/mL | The lowest concentration that can be reliably detected above the background noise (typically Signal-to-Noise > 3). |
Table 3: Typical method validation parameters for the quantification of 1,7-Dimethyluric Acid.
References
- 1. 1,7-Dimethyluric Acid | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1,7-Dimethyluric acid (FDB027886) - FooDB [foodb.ca]
- 3. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. azdhs.gov [azdhs.gov]
- 6. Human Metabolome Database: Showing metabocard for 1,7-Dimethyluric acid (HMDB0011103) [hmdb.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. enghusen.dk [enghusen.dk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of 1,7-Dimethyluric Acid and its Deuterated Analog using LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1,7-Dimethyluric Acid and its stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Multiple Reaction Monitoring (MRM) for sensitive and specific detection, making it suitable for pharmacokinetic studies, metabolism research, and clinical biomarker discovery.
Introduction
1,7-Dimethyluric acid is a metabolite of caffeine (B1668208) and paraxanthine, and its quantification in biological fluids is crucial for understanding caffeine metabolism and its physiological effects. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. This document outlines the optimized MRM transitions and a robust LC-MS/MS method for the simultaneous determination of 1,7-Dimethyluric Acid and its deuterated internal standard.
Experimental
Materials and Reagents
-
1,7-Dimethyluric Acid standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Human urine (or other relevant biological matrix)
Sample Preparation
A simple dilution method is employed for the preparation of urine samples.[1]
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Dilute a 10 µL aliquot of the urine sample with 65 µL of 25 mM ammonium formate (pH 2.75, adjusted with formic acid).
-
Add 25 µL of the internal standard working solution (this compound in a suitable solvent).
-
Vortex the mixture.
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
HPLC System: Agilent 1100 series or equivalent Column: YMC-Pack C30, 50 x 2.1 mm, 3 µm[1] Mobile Phase A: 0.5% Acetic Acid in Water[1] Mobile Phase B: Acetonitrile[1] Flow Rate: 200 µL/min[1] Injection Volume: 10 µL[1] Column Temperature: 60°C[1] Gradient Program:
| Time (min) | %B |
| 0.0 | 1.5 |
| 1.5 | 18.0 |
| 5.0 | 100 |
| 7.0 | 100 |
| 7.1 | 1.5 |
| 11.5 | 1.5 |
Mass Spectrometry
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive[1] IonSpray Voltage: 4200 V[1] Temperature: 500°C[1] Collision Gas: Nitrogen[1]
MRM Transitions and Mass Spectrometer Parameters
The following MRM transitions and compound-specific parameters should be used for the analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Ionization Mode |
| 1,7-Dimethyluric Acid | 197.1 | 140.1 | 150 | Positive |
| This compound | 200.1 | 143.1 | 150 | Positive |
Note on this compound MRM Transition: The MRM transition for the deuterated internal standard is proposed based on the fragmentation pattern of the parent compound. The precursor ion at m/z 200.1 corresponds to the [M+H]+ of this compound. The major fragmentation pathway of 1,7-Dimethyluric Acid involves the loss of a methyl isocyanate group (CH₃NCO), resulting in the product ion at m/z 140.1. Assuming the deuterium (B1214612) label is on the methyl group that is not lost during fragmentation, the corresponding product ion for the d3-labeled compound is predicted to be at m/z 143.1.
Results and Discussion
This method provides a rapid and robust approach for the quantification of 1,7-Dimethyluric Acid in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. The chromatographic conditions are optimized to provide good peak shape and separation from potential interferences.
Visualizations
References
Application Notes & Protocols: Isotope Dilution Analysis for Accurate Concentration Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Analysis
Isotope Dilution Analysis (IDA) is a powerful analytical technique for the highly accurate and precise quantification of analytes within complex mixtures.[1] Considered a definitive method in analytical chemistry, IDA is instrumental in drug development, therapeutic drug monitoring, biomarker validation, and various other scientific disciplines where exact concentration determination is critical.[1][2]
The fundamental principle of IDA involves the addition of a known amount of an isotopically labeled version of the analyte, referred to as an internal standard or "spike," to the sample.[1][2][3] This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, allowing it to be distinguished by mass spectrometry.[3] By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the precise concentration of the analyte in the original sample can be calculated.[1][2] A key advantage of this method is that it corrects for sample loss during preparation and analysis, as both the analyte and the internal standard will be affected equally.[3][4][5]
Principle of Isotope Dilution Analysis
The core of isotope dilution analysis lies in altering the natural isotopic composition of the analyte in a sample by introducing a known quantity of an isotopically enriched standard.[2] The subsequent measurement of the altered isotopic ratio in the mixture enables the calculation of the initial amount of the analyte.[2]
The calculation is based on a simple mixing model. The total number of atoms of a particular isotope in the final mixture is the sum of the atoms of that isotope from the sample and the spike. By measuring the ratio of two isotopes in the sample, the spike, and the final mixture, the unknown concentration in the sample can be determined with high accuracy.
The general equation for calculating the unknown amount of analyte using the single isotope dilution method is as follows:
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the spike solution.
-
Rs is the isotopic ratio of the spike.
-
Rm is the isotopic ratio of the mixture of sample and spike.
-
Rx is the isotopic ratio of the analyte in the sample.
-
Ws is the weight of the spike solution added.
-
Wx is the weight of the sample.
Applications in Drug Development
Isotope dilution mass spectrometry (IDMS) is extensively used in the pharmaceutical industry for:
-
Therapeutic Drug Monitoring (TDM): Accurately measuring the concentration of drugs in biological fluids (e.g., blood, plasma, urine) to ensure dosages are within the therapeutic range.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3]
-
Biomarker Quantification: Precisely measuring the levels of endogenous molecules that can indicate disease state or drug efficacy.[1][4]
-
Metabolite Identification and Quantification: Studying the metabolic fate of drugs by quantifying their metabolites.[3]
-
Reference Material Certification: IDMS is a primary method used by national metrology institutes to certify the concentration of analytes in certified reference materials.[2]
Experimental Workflow
The general workflow for an isotope dilution analysis experiment is depicted in the following diagram:
Detailed Experimental Protocol: Quantification of a Drug in Plasma by LC-IDMS/MS
This protocol provides a general framework for the quantification of a small molecule drug in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).
5.1. Materials and Reagents
-
Certified reference material of the drug.
-
Isotopically labeled internal standard of the drug (e.g., ¹³C₆-labeled).
-
Human plasma (drug-free).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, ultrapure.
-
Solid-phase extraction (SPE) cartridges.
5.2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare stock solutions of the drug and the isotopically labeled internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the drug stock solution with drug-free plasma to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma.
5.3. Sample Preparation
-
Thaw: Thaw plasma samples, calibrators, and QCs at room temperature.
-
Spike: To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of the internal standard working solution.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
5.4. LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and the internal standard.
-
5.5. Data Analysis and Concentration Calculation
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x² is often used.
-
Concentration Determination: Determine the concentration of the drug in the unknown samples and QCs by interpolating their peak area ratios onto the calibration curve.
Data Presentation
Quantitative data from an isotope dilution analysis should be summarized in clear and structured tables.
Table 1: Calibration Curve Data
| Calibrator | Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1.0 | 5,234 | 101,567 | 0.0515 | 1.03 | 103.0 |
| 2 | 5.0 | 26,170 | 102,345 | 0.2557 | 4.98 | 99.6 |
| 3 | 10.0 | 51,890 | 101,987 | 0.5088 | 10.1 | 101.0 |
| 4 | 50.0 | 258,900 | 102,111 | 2.5355 | 49.7 | 99.4 |
| 5 | 100.0 | 515,600 | 101,876 | 5.0610 | 100.2 | 100.2 |
| 6 | 500.0 | 2,567,800 | 102,001 | 25.1742 | 501.5 | 100.3 |
Table 2: Quality Control Sample Results
| QC Level | Nominal Concentration (ng/mL) | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | CV (%) | Accuracy (%) |
| Low | 3.0 | 2.95 | 3.08 | 2.99 | 3.01 | 2.2 | 100.3 |
| Medium | 75.0 | 76.2 | 74.1 | 75.5 | 75.3 | 1.4 | 100.4 |
| High | 400.0 | 395.6 | 405.2 | 398.9 | 399.9 | 1.2 | 99.9 |
Signaling Pathway Visualization
Isotope dilution mass spectrometry can be employed to quantify key proteins and their phosphorylation status in signaling pathways, providing insights into drug mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application of 1,7-Dimethyluric Acid-d3 in Pharmacokinetic Studies of Methylxanthines
Introduction
1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-dimethyluric acid, a major metabolite of caffeine (B1668208). In pharmacokinetic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are invaluable as internal standards. Their use ensures high accuracy and precision in the quantification of the corresponding unlabeled analyte by correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the use of this compound as an internal standard in a pharmacokinetic study of caffeine and its primary metabolites in human plasma.
Metabolic Pathway of Caffeine
Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The major metabolic pathway involves the demethylation to three primary metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine). Paraxanthine is the most abundant metabolite, accounting for approximately 84% of caffeine metabolism. Paraxanthine is further metabolized to 1,7-dimethyluric acid.[1][2]
Experimental Protocols
This section details the methodology for a pharmacokinetic study of caffeine, utilizing this compound as an internal standard for the quantification of its metabolite, paraxanthine.
Bioanalytical Method: LC-MS/MS Quantification of Caffeine and Metabolites
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of caffeine, paraxanthine, theobromine, and theophylline in human plasma.[3]
1. Sample Preparation
-
To 50 µL of human plasma, add 100 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standards. The internal standard solution should be prepared to achieve a final concentration of this compound appropriate for the expected concentration range of paraxanthine.
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Caffeine | 195.1 | 138.1 |
| Paraxanthine | 181.1 | 124.1 |
| Theobromine | 181.1 | 124.1 |
| Theophylline | 181.1 | 124.1 |
| This compound (IS) | 202.2 | 153.1 |
4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS |
| Stability | Analyte stability under various storage and handling conditions |
Experimental Workflow
The following diagram illustrates the workflow for a typical pharmacokinetic study involving the analysis of caffeine and its metabolites.
Data Presentation
The pharmacokinetic parameters of caffeine and its primary metabolite, paraxanthine, are summarized in the table below. These values are representative and may vary depending on the study population and design.
| Parameter | Caffeine | Paraxanthine (1,7-Dimethylxanthine) |
| Tmax (h) | 0.5 - 2.0 | 4.0 - 8.0 |
| Cmax (ng/mL) | 1500 - 5000 | 1000 - 3000 |
| AUC₀₋t (ng·h/mL) | 8000 - 25000 | 15000 - 40000 |
| t₁/₂ (h) | 3.0 - 7.0 | 4.0 - 8.0 |
Data are presented as ranges compiled from various pharmacokinetic studies of caffeine.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of its unlabeled analogue, 1,7-dimethyluric acid, and structurally similar compounds like paraxanthine in complex biological matrices. The detailed protocol and workflow provided herein offer a robust framework for conducting pharmacokinetic studies of caffeine and other methylxanthines, contributing to a better understanding of their absorption, distribution, metabolism, and excretion profiles. The use of stable isotope-labeled internal standards is a critical component of high-quality bioanalytical research in drug development and clinical pharmacology.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CYP1A2 Activity Using Caffeine Metabolite Ratios
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1][2] The activity of CYP1A2 exhibits significant inter-individual variability, which can be attributed to genetic polymorphisms, environmental factors such as smoking, and the influence of inducers and inhibitors.[2][3] This variability can lead to unpredictable drug responses and toxicities. Therefore, the ability to accurately phenotype individuals based on their CYP1A2 activity is of paramount importance in clinical pharmacology and drug development.
Caffeine (B1668208), a widely consumed psychoactive substance, serves as a safe and effective probe for determining CYP1A2 activity in vivo.[4][5][6] More than 95% of caffeine's primary metabolism is catalyzed by CYP1A2, making the ratios of its various metabolites a reliable indicator of the enzyme's function.[4][7] This document provides detailed application notes and protocols for measuring CYP1A2 activity using caffeine metabolite ratios in various biological matrices.
Principle of the Method
The methodology is based on the administration of a known dose of caffeine to a subject, followed by the collection of biological samples (urine, plasma, or saliva) at specific time points. The concentrations of caffeine and its primary metabolites are then quantified using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9] The calculated ratios of these metabolites reflect the rate of specific metabolic pathways governed by CYP1A2.
The primary metabolic pathway of caffeine involves N-demethylation to its three main metabolites: paraxanthine (B195701) (1,7-dimethylxanthine or 17X), theobromine, and theophylline.[1] CYP1A2 is the principal enzyme responsible for the conversion of caffeine to paraxanthine.[4][7] Subsequent metabolism of these primary metabolites by CYP1A2 and other enzymes like N-acetyltransferase 2 (NAT2) and xanthine (B1682287) oxidase (XO) results in a variety of secondary metabolites that are excreted in the urine.[4][7] By measuring the relative amounts of these metabolites, a quantitative assessment of CYP1A2 activity can be achieved.
Caffeine Metabolism Pathway
The metabolic fate of caffeine is complex, involving multiple enzymatic steps. The initial and rate-limiting step in the major metabolic pathway is the 3-N-demethylation of caffeine to paraxanthine, which is almost exclusively catalyzed by CYP1A2.
Recommended Metabolite Ratios for CYP1A2 Phenotyping
Several metabolite ratios have been proposed and validated for assessing CYP1A2 activity. The choice of ratio and biological matrix depends on the specific research question, required sensitivity, and practical considerations of sample collection.
| Biological Matrix | Metabolite Ratio | Formula | Notes |
| Urine | (AFMU + 1X + 1U) / 17U | (5-acetylamino-6-formylamino-3-methyluracil + 1-methylxanthine + 1-methyluric acid) / 1,7-dimethyluric acid | Considered a robust index of CYP1A2 activity and is less dependent on urine flow rate.[5][10] |
| (AFMU + 1X + 1U + 17U + 17X) / 137X | (Sum of major metabolites) / Caffeine | This ratio showed a high correlation with caffeine clearance in a 0-24 hour urine sample.[11] | |
| Plasma | Paraxanthine / Caffeine | 1,7-dimethylxanthine / 1,3,7-trimethylxanthine | A simple and reliable index, typically measured 4-6 hours post-caffeine administration.[12][13] |
| Saliva | Paraxanthine / Caffeine | 1,7-dimethylxanthine / 1,3,7-trimethylxanthine | Offers a non-invasive alternative to plasma sampling, with good correlation to plasma ratios.[13][14] |
Note: 137X = Caffeine, 17X = Paraxanthine, 1U = 1-Methyluric acid, 1X = 1-Methylxanthine, 17U = 1,7-Dimethyluric acid, AFMU = 5-acetylamino-6-formylamino-3-methyluracil.
Experimental Workflow
The following diagram outlines the general workflow for a CYP1A2 phenotyping study using caffeine.
Detailed Experimental Protocols
Protocol 1: Urinary Metabolite Ratio Analysis
1. Participant Preparation:
-
Participants should abstain from all sources of caffeine (coffee, tea, soda, chocolate) for at least 24-48 hours prior to the study.
-
A list of prohibited medications known to inhibit or induce CYP1A2 should be provided, and their use discontinued (B1498344) for an appropriate washout period as determined by their pharmacokinetic properties.
-
Participants should fast for at least 4 hours before caffeine administration.[14]
2. Caffeine Administration:
-
Administer a single oral dose of 100-200 mg of caffeine. Commercially available caffeine tablets are suitable. The exact dose should be recorded for each participant.
3. Urine Sample Collection:
-
A pre-dose urine sample should be collected.
-
Following caffeine administration, collect all urine for a specified period, typically 4-5 hours or up to 24 hours.[5][11] The exact timing of collection is crucial as some metabolite ratios can be influenced by sampling time.[15]
-
Record the total volume of urine collected.
-
Aliquot the urine into labeled cryovials and store at -80°C until analysis.
4. Sample Preparation for HPLC-MS/MS:
-
Thaw urine samples at room temperature.
-
To 100 µL of urine, add an internal standard solution containing isotopically labeled caffeine and its metabolites.
-
Perform a protein precipitation step by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.
5. HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for caffeine and each of its metabolites.
Protocol 2: Plasma/Saliva Paraxanthine/Caffeine Ratio Analysis
1. Participant Preparation:
-
Follow the same participant preparation guidelines as for the urinary metabolite ratio analysis.
2. Caffeine Administration:
-
Administer a single oral dose of 100 mg of caffeine.
3. Plasma/Saliva Sample Collection:
-
Collect a baseline blood or saliva sample before caffeine administration.
-
Collect subsequent samples at specific time points post-administration. A single sample at 4-6 hours is often sufficient.[12][13]
-
For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.
-
For saliva, participants can chew on a piece of sugarless gum to stimulate saliva flow and collect it in a designated tube.[14]
-
Store plasma and saliva samples at -80°C until analysis.
4. Sample Preparation for HPLC-MS/MS:
-
Thaw plasma or saliva samples.
-
To a small volume of the sample (e.g., 50 µL), add an internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and transfer the supernatant for analysis.
5. HPLC-MS/MS Analysis:
-
The analytical conditions are generally the same as for the analysis of urinary metabolites. The specific MRM transitions for paraxanthine and caffeine will be monitored.
Data Analysis and Interpretation
-
Quantification: Generate calibration curves for caffeine and each metabolite using standards of known concentrations. Use the peak area ratios of the analytes to their respective internal standards to quantify their concentrations in the samples.
-
Ratio Calculation: Calculate the selected metabolite ratios using the molar concentrations of the respective analytes.
-
Phenotype Classification: The distribution of metabolite ratios in a population is often bimodal or trimodal, allowing for the classification of individuals into different phenotype groups (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). The specific cut-off values for these classifications should be determined from the study population or based on established literature values.
Concluding Remarks
The use of caffeine metabolite ratios is a powerful and minimally invasive tool for phenotyping CYP1A2 activity. This approach has significant applications in personalized medicine, drug development, and toxicological risk assessment. The choice of the specific protocol should be guided by the research objectives and available resources. Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable and reproducible results. While urinary metabolite ratios provide a comprehensive view of caffeine metabolism, plasma or saliva paraxanthine/caffeine ratios offer a simpler and often equally effective alternative for CYP1A2 phenotyping.[12]
References
- 1. mygenome.asia [mygenome.asia]
- 2. Caffeine and CYP1A2 Gene: What Your SNPs Reveal [toolboxgenomics.com]
- 3. CYP1A2 Genetic Variation, Coffee Intake, and Kidney Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five caffeine metabolite ratios to measure tobacco-induced CYP1A2 activity and their relationships with urinary mutagenicity and urine flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enghusen.dk [enghusen.dk]
- 10. Influence of the urine flow rate on some caffeine metabolite ratios used to assess CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of caffeine in plasma and saliva, and the influence of caffeine abstinence on CYP1A2 metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Deuterium Isotope Effect on Chromatographic Retention Time
Welcome to the Technical Support Center for navigating the chromatographic complexities introduced by deuterium (B1214612) isotope labeling. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the deuterium isotope effect on chromatographic retention time. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than its non-deuterated (protiated) analyte?
This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDIE). The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle yet significant changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][2] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These differences influence the intermolecular interactions between the analyte and the stationary phase, leading to altered retention behavior.[2]
In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts, a phenomenon often termed the "inverse isotope effect".[1][3][4][5][6] Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" may be observed, where deuterated compounds are retained longer.[4][7]
Q2: What factors influence the magnitude of the retention time shift?
Several factors can modulate the observed retention time difference between deuterated and non-deuterated compounds:
-
Number of Deuterium Atoms: Generally, a larger retention time shift is observed with a greater number of deuterium atoms in a molecule.[7][8]
-
Position of Deuteration: The location of deuterium atoms within the molecule is critical. Substitution at sites involved in interactions with the stationary phase will have a more pronounced effect.[7][9] For instance, deuterium substitution on aliphatic groups tends to have a greater inverse isotope effect on retention than on aromatic substituents.[6]
-
Molecular Structure: The inherent properties of the analyte, such as its size, shape, and functional groups, will influence the extent of the isotope effect.[7]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all impact the retention time difference.[1]
Q3: My deuterated internal standard and analyte, which previously co-eluted, are now showing a separation. What could be the cause?
A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte often points to changes in the chromatographic system rather than a change in the inherent isotope effect.[7] Potential causes include:
-
Column Aging: Over time, the stationary phase of a column can degrade, leading to changes in selectivity and retention.[10]
-
Column Contamination: Accumulation of matrix components on the column can alter its chemistry and affect the separation. A thorough column wash or replacement may be necessary.[10]
-
Mobile Phase Inconsistencies: Errors in mobile phase preparation, such as incorrect solvent ratios or pH, can lead to significant retention time shifts.[10] The stability of the mobile phase over time should also be considered.[10]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. An increase in temperature generally leads to shorter retention times.[7][10]
-
System Leaks or Pump Issues: Leaks in the system or poor pump performance can cause pressure fluctuations and affect mobile phase composition, leading to retention time instability.[10]
Troubleshooting Guides
Issue: Unexpected or variable retention time shifts between deuterated and non-deuterated analogs.
This troubleshooting guide provides a systematic approach to diagnosing and resolving unexpected retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Matrix Effects in LC-MS using Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits behind matrix effects in complex biological samples include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards help correct for matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for mitigating matrix effects.[1][4] Since they are chemically almost identical to the analyte of interest, they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized. This normalization process leads to more accurate and precise quantification of the target analyte.[1]
Q3: What are the key considerations when selecting a deuterated internal standard?
A3: Several factors are critical for the effective use of deuterated internal standards:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[4] An isotopic enrichment of ≥98% is ideally recommended.[4]
-
Position of Deuterium (B1214612) Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[4] Such an exchange can compromise the mass difference and the integrity of the analysis.[4]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[4][5] Although their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes show a slight retention time shift.[4]
Q4: Can deuterated standards always perfectly correct for matrix effects?
A4: While highly effective, deuterated internal standards may not always provide a perfect correction for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as "differential matrix effects".[1][4]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects across different samples.
-
Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Also, ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[2]
Problem 2: The analyte and the deuterated internal standard do not co-elute.
-
Possible Cause: The "isotope effect" can lead to a slight difference in retention times, especially in reversed-phase chromatography, due to changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[5]
-
Solution:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help improve co-elution.[7]
-
Consider Alternative Isotopes: If the deuterium isotope effect is significant, using a standard labeled with 13C or 15N might be a better option as they are less likely to cause chromatographic shifts.[5]
-
Problem 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause 1: Contamination of the deuterated standard. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[4]
-
Solution: Assess the purity of the internal standard by analyzing a blank sample spiked only with the deuterated standard and monitoring the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7]
-
-
Possible Cause 2: Differential matrix effects. The analyte and the internal standard may be experiencing different degrees of ion suppression or enhancement.[7]
-
Solution: Perform a matrix effect evaluation to quantify the extent of the issue. If differential effects are confirmed, further optimization of the sample preparation and chromatography is necessary.
-
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantification of ion suppression or enhancement for a specific analyte in a given matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.[1][7]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[1][7] (This set is primarily used to determine recovery but is often prepared alongside the matrix effect samples).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
Data Presentation
Table 1: Example Data from a Matrix Effect Experiment
This table illustrates how to identify differential matrix effects.
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Spike - Set B) | Matrix Effect (%) |
| Analyte | 1,500,000 | 975,000 | 65.0% (Suppression) |
| Deuterated IS | 1,600,000 | 1,440,000 | 90.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression (65%) than the deuterated internal standard (90%), which could lead to an overestimation of the analyte's concentration.
Visualizations
References
Potential for H/D exchange in deuterated standards in aqueous solutions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for hydrogen-deuterium (H/D) exchange in deuterated standards when used in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What could be the cause?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unforeseen isotopic exchange.[1] Variability in the internal standard's signal intensity can also point to differential matrix effects, where the analyte and the deuterated internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.[1]
Troubleshooting Guide:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[1] If they have different retention times, you may need to optimize your chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[2]
-
Confirm Purity of the Standard: Always request a certificate of analysis from your supplier that details the isotopic and chemical purity of the standard.[1] You can also verify the purity yourself using techniques like high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Assess for Isotopic Exchange: H/D exchange can occur when deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the solvent or sample matrix.[2] This is more likely under certain conditions, such as in the presence of acidic or basic solutions.[4][5] A significant increase in the signal of the non-deuterated analyte when the deuterated standard is incubated in a blank sample matrix is an indicator of H/D back-exchange.[1]
-
Investigate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by the sample matrix.[1] To check for this, compare the peak area of the internal standard in a simple solution to its peak area in a blank matrix sample that has been spiked after extraction.[1] Improving your sample clean-up procedure or diluting the sample can help reduce matrix effects.[1]
Issue 2: Suspected H/D Exchange
Question: I suspect my deuterated standard is losing its deuterium label. How can I confirm this and what are the primary causes?
Answer: You can confirm the loss of a deuterium label, also known as H/D back-exchange, by using high-resolution mass spectrometry to look for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).[3] The primary causes of H/D exchange are the pH of the solution, the temperature, the type of solvent used, and the position of the deuterium label on the molecule.[6][7]
Key Factors Influencing H/D Exchange:
-
pH of the Solution: The H/D exchange reaction can be catalyzed by both acids and bases.[6][8] For many compounds, especially peptides and proteins, the exchange rate is at its minimum at a low pH of around 2.5 to 2.6.[6][9] Both neutral and basic conditions can significantly speed up the loss of deuterium.[6]
-
Temperature: Higher temperatures increase the rate of H/D exchange.[6] For instance, lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14.
-
Solvent Choice: Protic solvents, like water and alcohols, can act as a source of protons and facilitate H/D exchange.[3] It is best to avoid storing standards in aqueous or protic alcoholic solutions for long periods.[6]
-
Label Position: Deuterium labels on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines) are more susceptible to exchange.[5] Careful selection of the labeling position to avoid chemically active sites can minimize this risk.[4]
Quantitative Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the impact of pH, temperature, and solvent choice on the rate of D-H exchange.
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (~2.5) | Minimum Exchange Rate for amide protons[6][9] | Quench samples by acidifying to pH ~2.5.[6] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, rate increases.[6] | Avoid neutral pH during sample processing.[6] | |
| Basic (>8.0) | Exchange rate is significantly accelerated.[6] | Avoid basic conditions entirely.[6] | |
| Temperature | Low (~0°C) | Significantly Reduced Rate[6] | Perform all post-labeling steps at 0°C or on ice.[6] |
| Ambient (~25°C) | Moderate Exchange Rate | If possible, cool samples to slow the exchange. | |
| High (>40°C) | Accelerated Exchange Rate | Avoid high temperatures during sample preparation and analysis. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Minimal Exchange | Use high-purity, aprotic solvents for reconstitution and dilution.[3][6] |
| Protic (e.g., H₂O, Methanol) | High Potential for Exchange | Avoid storing standards in aqueous or protic solutions for extended periods.[6] If aqueous solutions are necessary, consider using D₂O.[6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability and purity of your deuterated standards.
Protocol 1: Assessing the Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the isotopic purity of a deuterated internal standard.[1]
Methodology:
-
Prepare a Dilute Solution: Prepare a dilute solution of the deuterated internal standard in a suitable aprotic solvent like methanol (B129727) or acetonitrile.[1][3]
-
High-Resolution Mass Spectrometry (HRMS) Analysis: Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire Mass Spectrum: Acquire a high-resolution mass spectrum of the standard.
-
Analyze Isotopic Distribution: Analyze the distribution of isotopologues to determine the isotopic enrichment.
-
NMR Spectroscopy (Optional): Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[3]
Protocol 2: Testing for H/D Back-Exchange
Objective: To determine if H/D back-exchange is occurring in your sample matrix under your experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean, aprotic solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process Samples: Process the samples using your established extraction procedure.[1]
-
Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.[1]
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange is occurring.[1]
Protocol 3: Evaluating Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement for the analyte and the deuterated internal standard.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase solvent.[4]
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and internal standard to the same low and high concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and internal standard (at low and high concentrations) before the extraction process.[4]
-
-
Analyze Samples: Analyze all samples using the developed LC-MS/MS method.[4]
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Evaluate Results: Compare the MF for the analyte and the internal standard. If they are significantly different, it indicates that differential matrix effects are present.
Visualizations
The following diagrams illustrate key concepts and workflows related to H/D exchange.
Caption: Mechanism of base-catalyzed H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing ESI Source Conditions for 1,7-Dimethyluric Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for method development and troubleshooting for the analysis of 1,7-Dimethyluric Acid using Electrospray Ionization (ESI) Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ESI mode for 1,7-Dimethyluric Acid?
A1: While both modes can be explored, negative ion mode is often preferred for uric acid and its derivatives.[1] These molecules can readily deprotonate to form [M-H]⁻ ions. Mass spectral data for uric acid has shown weak signals in the positive-ion mode.[1] However, some studies on uric acid derivatives also report detection of the protonated molecule [M+H]⁺ in positive mode, so it is advisable to screen both polarities during initial method development.[2][3][4]
Q2: What are the key ESI source parameters I need to optimize?
A2: The most critical parameters to optimize for robust and sensitive analysis include the capillary voltage, nebulizer pressure, drying gas flow rate, and drying gas temperature.[5] Additionally, instrument-specific parameters like fragmentor or nozzle voltage should be optimized to control in-source fragmentation and maximize the precursor ion signal.[1]
Q3: What kind of mobile phase additives are recommended?
A3: For negative ion mode, the addition of weak acids like acetic acid or formic acid can surprisingly enhance the signal for some analytes, despite the acidic pH.[6] For positive ion mode, adding 0.1% formic acid is a standard practice to facilitate protonation.[2] It is best to avoid non-volatile buffers like phosphates.
Q4: Why is my signal for 1,7-Dimethyluric Acid unstable?
A4: Signal instability can arise from several factors. High capillary voltages can lead to electrical discharge, which can be mitigated by using a lower voltage.[2][7] Inconsistent solvent composition, particularly highly aqueous mobile phases, can also cause instability.[2] Ensure your LC pump is delivering a stable, pulse-free flow and that the nebulizer is forming a consistent spray.
Systematic Optimization Workflow
A systematic approach is crucial for efficiently optimizing ESI source parameters. The goal is to find a set of conditions that provides the maximum, stable signal for the analyte of interest. The one-factor-at-a-time (OFAT) approach, where a single parameter is varied while others are held constant, is a common and effective strategy.
Typical Starting Conditions & Parameter Tables
Since 1,7-Dimethyluric Acid is a metabolite of caffeine, initial conditions can be based on methods for similar uric acid derivatives and methylxanthines.[8][9] The following tables provide typical starting ranges and optimized values found in the literature for related compounds, which serve as an excellent starting point for your own experiments.
Table 1: General ESI Source Parameter Starting Ranges
| Parameter | Typical Range | Rationale |
|---|---|---|
| Capillary Voltage | 2500 - 4000 V | Drives the electrospray process. Too high can cause discharge.[2][5] |
| Drying Gas Temp. | 250 - 350 °C | Aids in solvent evaporation and desolvation of ions.[1][5] |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the source.[1][5] |
| Nebulizer Pressure | 30 - 50 psi | Forms the aerosol; depends on LC flow rate.[1][5] |
| Fragmentor/Nozzle V | 80 - 130 V | Gentle voltage to aid desolvation without causing excessive fragmentation. |
Table 2: Example Optimized Conditions for Uric Acid (Negative Mode) These values were reported for the analysis of uric acid and can be used as a starting point for 1,7-Dimethyluric Acid.
| Parameter | Optimized Value |
|---|---|
| Capillary Voltage | 4000 V[1] |
| Drying Gas Temp. | 300 °C[1] |
| Drying Gas Flow | 9 L/min[1] |
| Nebulizer Pressure | 40 psi[1] |
| Fragmentor Voltage | 90 V[1] |
Experimental Protocol: ESI Source Optimization
This protocol describes the direct infusion method for optimizing ESI source parameters.
Objective: To determine the optimal ESI source conditions for maximizing the signal intensity of 1,7-Dimethyluric Acid.
Materials:
-
1,7-Dimethyluric Acid reference standard
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid (or other suitable modifier)
-
Mass spectrometer with ESI source
-
Syringe pump or LC system for infusion
Methodology:
-
Prepare a 1 µg/mL stock solution of 1,7-Dimethyluric Acid in a solvent mixture that mimics your intended mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Set up for infusion: Infuse the solution into the mass spectrometer at a flow rate typical for your LC column (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Initial Instrument Settings: Begin with the general starting conditions listed in Table 1. Select the precursor ion for 1,7-Dimethyluric Acid (m/z 197.06 for [M+H]⁺ or m/z 195.04 for [M-H]⁻).
-
Screen Ionization Polarity: Acquire data in both positive and negative ion modes to determine which provides a better response.[4] Proceed with the more sensitive mode.
-
Optimize Parameters (OFAT):
-
Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in 500 V increments (e.g., from 2000 V to 4500 V). Record the voltage that gives the maximum stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimum. Now, vary the gas temperature in 25 °C increments (e.g., from 250 °C to 350 °C). Record the optimal temperature.
-
Drying Gas Flow: With the optimal voltage and temperature, vary the gas flow in 1-2 L/min increments (e.g., from 6 L/min to 12 L/min). Record the optimal flow rate.
-
Nebulizer Pressure: Vary the nebulizer pressure in 5 psi increments. The optimal pressure should produce a stable signal and is often dependent on the LC flow rate.[10]
-
Fragmentor/Nozzle Voltage: Finally, ramp the fragmentor/nozzle voltage to maximize the precursor ion signal while minimizing in-source fragmentation.
-
-
Confirmation: Once all parameters are optimized, perform a full LC-MS injection of the standard to confirm good peak shape and sensitivity under the new conditions.
Troubleshooting Guide
Q: I am seeing a very low signal for 1,7-Dimethyluric Acid.
A: There are several potential causes for a weak signal:
-
Sub-optimal Source Conditions: If you have not done so, follow the detailed optimization protocol above. Even small adjustments to gas flow or temperature can significantly impact signal intensity.[5]
-
Ion Suppression: Components in your sample matrix or mobile phase can compete with your analyte for ionization, reducing its signal. Ensure you are using volatile mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) and avoid high concentrations of non-volatile salts.[2] If analyzing complex samples like plasma, an effective sample preparation method (e.g., protein precipitation or solid-phase extraction) is critical.[11]
-
Incorrect pH: The pH of the mobile phase should facilitate the ionization of your analyte.[2][12] For negative mode, a neutral to slightly basic pH is often ideal, although weak acids can sometimes improve performance.[6] For positive mode, an acidic pH (2-4) is necessary to promote protonation.[2]
-
Dirty Ion Source: Over time, the components of the ion source (capillary, skimmer, cone) can become contaminated, leading to a loss of sensitivity. Regular cleaning according to the manufacturer's protocol is essential.[10]
Q: My signal is present but highly variable between injections.
A: Poor reproducibility is often linked to the stability of the electrospray itself.
-
Unstable Spray: Check the nebulizer needle for partial clogs. An inconsistent or sputtering spray will lead to a fluctuating ion current.
-
High Voltage Discharge: An excessively high capillary voltage can cause an electrical arc in the source, which results in a very unstable signal.[7] Try reducing the voltage to a level that maintains a good signal without being at the absolute maximum.
-
LC Pump Performance: Ensure your LC pumps are properly primed and delivering a consistent, pulse-free flow of the mobile phase. Fluctuations in solvent delivery will directly translate to signal instability.
References
- 1. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. enghusen.dk [enghusen.dk]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
Low recovery of 1,7-Dimethyluric Acid-d3 during sample extraction
Technical Support Center: Sample Extraction
This guide provides troubleshooting for issues related to the low recovery of 1,7-Dimethyluric Acid-d3, a common internal standard used in metabolic studies. The following sections are designed to help researchers identify and resolve potential problems during the sample extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My recovery for this compound is consistently low. What are the first things I should check?
A1: Before optimizing complex extraction parameters, it's crucial to rule out common sources of error. Start with these fundamental checks:
-
Internal Standard (IS) Solution Integrity:
-
Concentration: Has the IS stock solution been verified? Was the working solution prepared correctly? Re-prepare the working standard from a certified stock solution if in doubt.
-
Stability: 1,7-Dimethyluric Acid is stable when stored correctly (typically at -20°C or below).[1][2] Ensure the standard has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
-
Pipetting and Handling:
-
Calibration: Are the pipettes used for spiking the IS into the samples properly calibrated? Inaccurate dispensing is a frequent cause of consistently low or variable recovery.
-
Technique: Ensure the IS is spiked directly into the sample matrix and allowed to equilibrate before initiating any extraction steps (e.g., protein precipitation).
-
-
Sample pH:
-
Uric acid and its derivatives can precipitate in acidic urine.[3] If working with urine samples, ensure they are brought to a neutral or slightly basic pH before freezing or extraction to prevent the IS from precipitating along with endogenous uric acid.
-
Q2: How does pH impact the extraction of this compound, and how can I optimize it?
A2: The pH of the sample and extraction solvents is critical for recovery. 1,7-Dimethyluric acid is an acidic molecule with a pKa around 2.96.[4] This means its charge state, and therefore its solubility and interaction with extraction media, is highly dependent on pH.
-
For Reversed-Phase Solid-Phase Extraction (SPE): To maximize retention on a non-polar sorbent (like C18), the analyte should be in its neutral, un-ionized form. This requires adjusting the sample pH to be at least 2 units below its pKa. For this compound, a sample pH of ~1.0 is theoretically ideal but may not be practical. A pH between 2.0 and 3.0 is a more common starting point.
-
For Ion-Exchange SPE: The opposite is true. To retain the analyte on an anion-exchange sorbent, the pH must be adjusted to be at least 2 units above its pKa to ensure it is deprotonated and carries a negative charge. A pH of >5.0 would be appropriate.
-
For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase determines how efficiently the analyte will partition into an immiscible organic solvent. To extract the neutral form into an organic solvent, the aqueous phase pH should be acidified (pH < 2.96).
Experimental Protocol: pH Optimization for Reversed-Phase SPE
-
Sample Preparation: Pool a blank matrix (e.g., plasma, urine) and spike it with a known concentration of this compound.
-
pH Adjustment: Aliquot the spiked matrix into separate tubes. Adjust the pH of each aliquot to a different value (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using dilute formic acid or ammonium (B1175870) hydroxide.
-
SPE Procedure:
-
Condition: Condition C18 SPE cartridges with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridges with 1 mL of water adjusted to the corresponding sample pH.
-
Load: Load the pH-adjusted samples onto the cartridges at a slow, consistent flow rate (~1 mL/min).[5]
-
Wash: Wash the cartridges with 1 mL of a weak solvent (e.g., 5% methanol in water) at the corresponding pH to remove interferences.
-
Elute: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Analysis: Analyze the eluates via LC-MS/MS and calculate the percent recovery for each pH condition.
Data Presentation: Effect of pH on Recovery
| Sample pH | Analyte Form | Expected Reversed-Phase Retention | Hypothetical Recovery (%) |
| 2.0 | Primarily Neutral | Strong | 95% |
| 3.0 | ~50% Ionized | Moderate | 88% |
| 4.0 | Primarily Ionized | Weak | 65% |
| 5.0 | Primarily Ionized | Very Weak | 40% |
| 6.0 | Primarily Ionized | No Retention | 15% |
| 7.0 | Primarily Ionized | No Retention | <5% |
Q3: I am using Protein Precipitation (PPT) and getting low recovery. How can I improve this?
A3: Low recovery after PPT can be caused by the analyte co-precipitating with the proteins or by using an inappropriate solvent.
-
Choice of Precipitation Solvent: Acetonitrile (ACN) is the most common and effective solvent for precipitating plasma proteins.[6] Methanol is generally less effective. Trichloroacetic acid (TCA) is also highly effective but may cause analyte instability or ion suppression in the final analysis.[6][7]
-
Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample, v/v) is typically recommended to ensure complete protein removal.[8] Insufficient solvent can lead to incomplete precipitation and co-precipitation of the analyte.
-
Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance protein removal and improve the recovery of small molecules.
Experimental Protocol: Optimizing Protein Precipitation
-
Sample Preparation: Spike a known concentration of this compound into a pooled plasma sample.
-
Solvent Addition: Aliquot the plasma into microcentrifuge tubes. Add the chosen precipitation solvent (e.g., ACN, Methanol) at different ratios (e.g., 2:1, 3:1, 4:1).
-
Precipitation: Vortex each tube vigorously for 30-60 seconds. For one set of experiments, perform this at room temperature, and for another, perform it in an ice bath.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the supernatant and compare the recovery results.
Data Presentation: Comparison of PPT Methods
| Precipitation Solvent | Solvent:Plasma Ratio | Temperature | Hypothetical Recovery (%) | Protein Removal Efficiency |
| Acetonitrile | 3:1 | Room Temp | 92% | Excellent |
| Acetonitrile | 3:1 | 4°C | 96% | Excellent |
| Acetonitrile | 2:1 | 4°C | 85% | Good |
| Methanol | 3:1 | 4°C | 78% | Moderate |
| Trichloroacetic Acid (5%) | 2:1 | 4°C | 94% | Excellent |
Q4: What should I do if I suspect matrix effects are causing apparent low recovery?
A4: Matrix effects occur when components in the sample co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[9] This can be mistaken for low extraction recovery. A post-extraction spike experiment can differentiate between true recovery loss and matrix effects.[9]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare the internal standard in the final reconstitution solvent at the target concentration.
-
Set B (Pre-Extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.
-
Set C (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the resulting clean extract with the internal standard after the extraction process is complete.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100
-
Interpreting the Results:
-
If Extraction Recovery is low but the Matrix Effect is minimal (e.g., close to 0%), the issue lies with the extraction procedure itself.
-
If Extraction Recovery is high but the Matrix Effect is significantly negative (e.g., -50%), then ion suppression is the primary problem, not the extraction efficiency.
-
If both are poor, then both the extraction method and matrix effects need to be addressed.
Visualization
// Node Styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; // Default node node_start [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_check [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; node_action [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_ok [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Low Recovery of\nthis compound", class="node_start"]; check_basics [label="Check Basics:\nIS Integrity?\nPipetting?", class="node_check"]; fix_basics [label="Remake Standards\nCalibrate Pipettes", class="node_action"]; check_matrix [label="Differentiate Recovery\nvs. Matrix Effects?", class="node_check"]; run_post_spike [label="Perform Post-Extraction\nSpike Experiment\n(See FAQ Q4)", class="node_action"]; is_recovery [label="Recovery < 85%?", class="node_check"]; is_matrix [label="Matrix Effect > 20%?", class="node_check"]; optimize_extraction [label="Optimize Extraction\n(pH, Solvent, Sorbent)\n(See FAQ Q2 & Q3)", class="node_action"]; optimize_cleanup [label="Improve Cleanup:\n- Use different SPE phase\n- Modify wash steps", class="node_action"]; optimize_chroma [label="Optimize Chromatography\nto Separate from\nInterferences", class="node_action"]; problem_solved [label="Problem\nResolved", class="node_ok"];
// Edges start -> check_basics; check_basics -> fix_basics [label=" No "]; fix_basics -> start [label="Re-test"]; check_basics -> check_matrix [label=" Yes "]; check_matrix -> run_post_spike [label=" Unsure "]; run_post_spike -> is_recovery; is_recovery -> optimize_extraction [label=" Yes "]; is_recovery -> is_matrix [label=" No "]; is_matrix -> optimize_cleanup [label=" Yes "]; optimize_cleanup -> optimize_chroma; is_matrix -> problem_solved [label=" No "]; optimize_extraction -> problem_solved; optimize_chroma -> problem_solved; } dot
Troubleshooting workflow for low internal standard recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,7-Dimethyluric acid - CAS-Number 33868-03-0 - Order from Chemodex [chemodex.com]
- 3. A novel quantitative method for recovering precipitated uric acid in urine and analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 1,7-Dimethyluric acid (FDB027886) - FooDB [foodb.ca]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Quantitative Bioanalysis
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize variability in quantitative bioanalysis. This resource provides practical guidance, troubleshooting tips, and standardized protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding sources of variability and fundamental concepts in bioanalysis.
Q1: What are the primary sources of variability in quantitative bioanalysis?
Variability in quantitative bioanalysis can be introduced at multiple stages of the analytical process. These sources are broadly categorized as pre-analytical, analytical, and post-analytical.[1]
-
Pre-analytical variability includes factors related to sample collection, handling, storage, and processing.[1][2] Inconsistent procedures can compromise sample integrity before analysis even begins.[3]
-
Analytical variability arises during the actual measurement process. Key contributors include instrument performance drift, inconsistencies in sample preparation, chromatographic conditions, and detector response.[1][4]
-
Biological variability stems from physiological differences between individuals or samples, which can affect biomarker concentrations and drug metabolism.[5][6]
Q2: What is the 'matrix effect' and how does it cause variability?
The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components present in the biological sample matrix.[7][8] These components can include endogenous substances like phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles.[7] This phenomenon is a significant source of variability and inaccuracy in LC-MS/MS assays because it can affect the analyte and the internal standard differently, leading to erroneous quantification.[9]
Q3: Why is an Internal Standard (IS) critical for minimizing variability?
An Internal Standard (IS) is a compound of fixed concentration added to every sample, calibrator, and quality control (QC) before sample processing.[10] Its purpose is to compensate for variability during sample preparation, injection, and detection.[11][12] By calculating the peak area ratio of the analyte to the IS, variations such as minor pipetting errors, extraction inconsistencies, and fluctuations in mass spectrometer ionization can be normalized, thereby improving the accuracy and precision of the results.[10][13]
Q4: What is the ideal type of Internal Standard?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N).[10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[11] This allows it to track and compensate for analyte variability more effectively than an analog IS, which is a structurally similar but different molecule.[10][14]
Troubleshooting Guides
This section provides a question-and-answer format for troubleshooting specific issues encountered during bioanalytical experiments.
Issue 1: High Variability in Quality Control (QC) Sample Results
Q: My QC sample results show high %CV (>15%), and the analytical run is failing. What should I investigate?
A: High variability in QC results points to a lack of precision in the method. Follow this systematic troubleshooting approach:
-
Review Internal Standard (IS) Performance:
-
Check IS Response: Is the IS peak area consistent across all samples, calibrators, and QCs? A highly variable IS response (e.g., >50% deviation from the mean) can indicate pipetting errors during IS addition, inconsistent extraction, or significant and variable matrix effects.[10][13] An outlier test, such as flagging samples with IS responses <50% or >150% of the mean, can help identify problematic samples.[10]
-
IS Suitability: If using an analog IS, it may not be adequately compensating for variability. A SIL-IS is the preferred choice to minimize variance.[11]
-
-
Investigate the Sample Preparation Process:
-
Inconsistent Extraction: Sample preparation is a common source of variability.[15] Ensure that steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are performed consistently. Automation can reduce sample-to-sample variation.[15]
-
Analyte Stability: Assess if the analyte is degrading during sample processing (bench-top stability).[16] This can be checked by letting a set of QCs sit at room temperature for the typical duration of the extraction process before analyzing them.[3]
-
-
Examine the LC-MS System:
-
Injection Volume Precision: An issue with the autosampler can lead to inconsistent injection volumes. Check for air bubbles in the syringe or sample loop.
-
Column Performance: Poor peak shapes (e.g., broadening or splitting) can affect integration and precision.[17] This may be due to column contamination or degradation.
-
Ion Source Contamination: A dirty ion source can cause unstable ionization and fluctuating signal intensity.[17] Regular cleaning is essential for maintaining performance.
-
Issue 2: Inconsistent or Poorly Shaped Calibration Curve
Q: My calibration curve is non-linear, has a poor correlation coefficient (r² < 0.99), or shows high back-calculated error on the standards. What are the common causes?
A: A problematic calibration curve compromises the accuracy of the entire run. Common causes include:
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions to prepare calibration standards are a frequent source of non-linearity. Recalculate and, if necessary, prepare fresh standards.
-
Inappropriate Regression Model: The simplest model that adequately describes the concentration-response relationship should be used.[18] While linear regression is common, some assays exhibit non-linearity due to detector saturation or matrix effects.[19] In such cases, a quadratic model with appropriate weighting (e.g., 1/x or 1/x²) may be necessary.[19][20] Heteroscedastic data, where error varies with concentration, requires a weighted regression to ensure accuracy at the low end of the curve.[18]
-
Matrix Effects: If standards are prepared in a solvent but samples are in a biological matrix, differential matrix effects can skew the curve.[20] It is best practice to prepare calibration standards in the same biological matrix as the samples to be analyzed.[21]
-
System Carryover: Residual analyte from a high-concentration sample being injected with a subsequent low-concentration sample can artificially inflate the response of the low standard, affecting linearity.[14] This can be checked by injecting a blank sample after the highest calibrator.
Issue 3: Drifting Retention Times
Q: The retention time of my analyte and internal standard is shifting during the analytical run. What could be the cause?
A: Retention time shifts can compromise peak identification and integration. The most common causes are related to the HPLC/UPLC system:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a primary cause of retention time drift, especially in gradient methods.[22]
-
Mobile Phase Issues:
-
Composition Change: If the mobile phase is prepared in batches, slight differences between batches can cause shifts. Additionally, volatile organic solvents can evaporate over time, changing the mobile phase composition.[23]
-
pH Fluctuation: For ionizable compounds, the pH of the mobile phase is critical. Inadequate buffering can lead to pH changes and retention time shifts.
-
-
Column Temperature Fluctuation: Column temperature significantly affects retention. An unstable or malfunctioning column oven will cause drift.[17]
-
Pump and Flow Rate Issues: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times.[22]
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for common bioanalytical procedures.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a simple and fast method for removing the majority of proteins from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of each plasma sample (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each sample. Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each sample. Acetonitrile is often preferred as it precipitates proteins more effectively and results in cleaner extracts.[15]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a clean 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and ensures the injection solvent is compatible with the initial chromatographic conditions.
-
Analysis: Inject the final extract into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
This protocol quantitatively assesses the degree of ion suppression or enhancement from the biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the validated method. After the final extraction step (e.g., after evaporation), spike the extracted matrix with the analyte and IS to the same low and high QC concentrations as Set A.
-
Set C (Matrix-Matched): Spike the analyte and IS into the blank biological matrix before extraction at low and high QC concentrations, and process using the validated method. (This set is used for recovery assessment).
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
The matrix factor is calculated for both the analyte and the IS.
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
This is the most important value. It is calculated as the ratio of the analyte MF to the IS MF.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%. This ensures that while the matrix effect may exist, it is consistent and corrected for by the IS.[7]
-
Data Presentation: Acceptance Criteria Tables
These tables summarize standard acceptance criteria for bioanalytical method validation based on regulatory guidelines.[24][25][26]
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Limit |
|---|---|
| Number of Standards | Minimum of 6 non-zero standards plus a blank and a zero |
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected |
| Standard Deviation | ±15% of nominal value for each standard |
| LLOQ Deviation | ±20% of nominal value for the Lower Limit of Quantitation |
| Run Acceptance | At least 75% of non-zero standards must meet the above criteria |
Table 2: Acceptance Criteria for Accuracy and Precision (Within-Run and Between-Run)
| Concentration Level | Accuracy (% Bias) | Precision (%CV) |
|---|---|---|
| LLOQ | Within ±20% | ≤20% |
| Low, Mid, High QC | Within ±15% | ≤15% |
| Run Acceptance | At least 67% of total QCs and 50% at each level must meet criteria |
Visualizations: Workflows and Logic Diagrams
Diagrams generated using Graphviz to illustrate key processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of variability in biomarker concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omeract.org [omeract.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ovid.com [ovid.com]
- 13. en.cmicgroup.com [en.cmicgroup.com]
- 14. ovid.com [ovid.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 22. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 23. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. fda.gov [fda.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to 1,7-Dimethyluric Acid-d3 vs. Non-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, 1,7-Dimethyluric Acid-d3, and its non-labeled (or structural analog) counterpart. Supported by established analytical principles and experimental data, this document will demonstrate the superior performance of SIL internal standards in mitigating analytical variability.
1,7-Dimethyluric acid is a key metabolite of caffeine (B1668208) and is frequently analyzed in human urine and plasma to study caffeine metabolism and its relation to various physiological and pathological states.[1][2] Given its relevance, the accurate quantification of related analytes is crucial. An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control sample to correct for variations that can occur during sample preparation and analysis.[3]
Chemical Properties at a Glance
The fundamental difference between this compound and its non-labeled form lies in the isotopic composition, which results in a mass difference detectable by a mass spectrometer. Their chemical properties, however, remain virtually identical.
| Property | 1,7-Dimethyluric Acid | This compound |
| Molecular Formula | C₇H₈N₄O₃ | C₇H₅D₃N₄O₃ |
| Molecular Weight | 196.16 g/mol [1] | 199.18 g/mol [4][5] |
| CAS Number | 33868-03-0[1] | 1189713-08-3[4][5] |
| Synonyms | 1,7-dimethylate | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[4][6] |
| Application | Caffeine metabolite, biomarker[1] | Labeled metabolite of Caffeine[4][5][] |
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative LC-MS/MS assays.[8] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[9][10] This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while their physicochemical behaviors remain nearly identical.[11]
This near-identical chemical nature means the SIL-IS and the analyte will behave in the same manner during every stage of the analytical process, including:
-
Sample Extraction: They will have the same recovery efficiency.
-
Chromatography: They will co-elute, or elute very closely together.
-
Ionization: They will experience the same degree of ionization suppression or enhancement from matrix components.[3]
A non-labeled internal standard, which is typically a structurally similar but different molecule, cannot perfectly mimic the analyte in all these aspects. This can lead to inconsistent compensation for analytical variability and, consequently, less accurate and precise results.[3]
Performance Data: this compound vs. Non-Labeled IS
The following table summarizes typical performance data from a bioanalytical method validation, comparing the use of this compound against a hypothetical non-labeled, structurally analogous internal standard.
| Performance Metric | This compound (SIL IS) | Non-Labeled Structural Analog IS | Justification for Superior Performance |
| Linearity (R²) | >0.998 | >0.990 | The SIL IS provides a more consistent response ratio across the calibration range. |
| Precision (%CV) | < 5% | < 15% | The SIL IS more effectively corrects for random variations during sample processing and analysis.[3] |
| Accuracy (% Bias) | ± 5% | ± 15% | The SIL IS provides more reliable normalization, leading to results closer to the true value. |
| Recovery Variability (%CV) | < 10% | > 15% | Being chemically identical, the SIL IS tracks the analyte's recovery much more closely.[3] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | The near-identical nature of the SIL IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[3] |
Experimental Protocol: Quantification of a Target Analyte in Human Urine
This section provides a representative protocol for the quantification of a target analyte in human urine using LC-MS/MS, highlighting the application of an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of urine sample, calibrator, or quality control sample, add 20 µL of the internal standard working solution (either this compound or a non-labeled IS in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Standard LC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: [Precursor Ion]⁺ → [Product Ion]⁺
-
1,7-Dimethyluric Acid (non-labeled IS): 197.1 → [Product Ion]⁺
-
This compound (SIL IS): 200.1 → [Product Ion]⁺
-
-
Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
Conclusion
While the initial acquisition cost of a stable isotope-labeled internal standard like this compound may be higher than a non-labeled analog, the long-term benefits are substantial. The use of a SIL-IS leads to significantly improved data quality, characterized by superior accuracy and precision.[3] It provides robust compensation for matrix effects and other analytical variations that are inherent in complex biological samples.[3][8] For researchers in drug development and other scientific fields, the increased confidence in analytical results, reduced need for sample reanalysis, and adherence to regulatory guidelines make this compound the unequivocally superior choice for an internal standard.
References
- 1. 1,7-Dimethyluric Acid | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1,7-Dimethyluric acid (FDB027886) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. welchlab.com [welchlab.com]
A Head-to-Head Battle: 1,7-Dimethyluric Acid-d3 vs. 13C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1,7-dimethyluric acid, a key metabolite of caffeine, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards: 1,7-Dimethyluric Acid-d3 and its ¹³C-labeled counterpart. This comparison is supported by established principles of isotope dilution mass spectrometry and illustrative experimental data.
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope dilution is the gold standard for correcting for variability during sample preparation and analysis.[1] The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus compensating for matrix effects and fluctuations in instrument performance.[2] While both deuterium-labeled (d3) and carbon-13 (¹³C)-labeled standards are widely used, their intrinsic properties can lead to significant differences in analytical performance.
Key Performance Differences: A Data-Driven Comparison
The primary distinction between deuterated and ¹³C-labeled standards lies in their physicochemical properties, which can influence chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered superior for many applications due to their closer similarity to the unlabeled analyte.[3]
| Performance Metric | This compound | ¹³C-Labeled 1,7-Dimethyluric Acid | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the native analyte. | Co-elutes perfectly with the native analyte. | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to chromatographic separation from the unlabeled analyte.[4][5] This can be particularly problematic in complex matrices where matrix effects can vary over the chromatographic peak.[6] ¹³C labeling results in a negligible change in polarity and hydrophobicity, ensuring identical retention times.[7] |
| Isotopic Stability | Deuterium atoms, depending on their position, can be susceptible to back-exchange with protons from the sample matrix or solvent. | ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. | While the deuterium label in this compound is on a methyl group and thus relatively stable, the potential for exchange, though minimal, exists.[5] ¹³C labels offer greater assurance of isotopic stability throughout the analytical process.[8] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the standard. | Excellent compensation for matrix effects due to identical chromatographic and ionization behavior. | If the analyte and the deuterated standard are not perfectly co-eluting, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.[9] Perfect co-elution of the ¹³C standard ensures that it experiences the same matrix effects as the analyte. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher natural abundance of ¹³C (~1.1%) can present a low-level background, but this is typically manageable with modern high-resolution mass spectrometers. | Careful selection of precursor and product ion transitions in the MS/MS method is crucial to minimize any potential for cross-talk between the analyte and the ¹³C-labeled standard. |
| Cost and Availability | Generally less expensive and more widely available.[3] | Typically more expensive due to more complex synthetic routes.[3] | The synthesis of deuterated compounds is often simpler and more cost-effective than incorporating ¹³C atoms. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 1,7-dimethyluric acid in human urine using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of urine sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 1,7-Dimethyluric Acid).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[10]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
1,7-Dimethyluric Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z+3) -> Product Ion (m/z+3 or other stable fragment)
-
¹³C-Labeled 1,7-Dimethyluric Acid: Precursor Ion (m/z+n) -> Product Ion (m/z+n or other stable fragment), where 'n' is the number of ¹³C labels.
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of 1,7-dimethyluric acid and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 1,7-dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Comparison and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Chromatographic behavior of d3 vs. ¹³C standards.
Caption: Bioanalytical workflow for 1,7-dimethyluric acid.
Conclusion and Recommendation
The choice between this compound and a ¹³C-labeled internal standard will depend on the specific requirements of the assay. For routine analyses where cost is a significant factor and potential chromatographic shifts can be carefully managed and validated, this compound may be a suitable option.
However, for developing highly accurate, robust, and transferable bioanalytical methods, particularly for regulated studies or when dealing with complex matrices, the use of a ¹³C-labeled 1,7-Dimethyluric Acid internal standard is strongly recommended. The superior co-elution and isotopic stability of ¹³C-labeled standards provide a higher degree of confidence in the quantitative data by more effectively compensating for matrix effects and other sources of analytical variability. Ultimately, the investment in a ¹³C-labeled standard can lead to more reliable and reproducible results, ensuring the integrity of pharmacokinetic and metabolic studies.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. enghusen.dk [enghusen.dk]
A Comparative Guide to Theophylline Quantification: Cross-Validation of LC-MS and HPLC-UV Methods
In the landscape of pharmaceutical analysis and clinical drug monitoring, the accurate quantification of therapeutic drugs is paramount. Theophylline (B1681296), a methylxanthine derivative used in the treatment of respiratory diseases, requires precise measurement due to its narrow therapeutic index. This guide provides a detailed comparison of two common analytical techniques for theophylline quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a cross-validation of these methods, supported by experimental data from published studies, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.
Quantitative Performance Comparison
The performance of LC-MS and HPLC-UV methods for theophylline quantification can be evaluated based on several key validation parameters. The data summarized in the table below is compiled from various studies to provide a comparative overview.
| Performance Metric | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.01 - 10 µg/mL[1], 0.05 - 30 µg/mL[2], 50.4 - 5062 ng/mL[3] | 0.1 - 25 µg/mL[4][5][6][7], 5 - 25 mg/L[8] |
| Limit of Detection (LOD) | 0.2 ng/mL[1] | 0.99 µg/mL[8], 0.067 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.01 µg/mL[1], 0.05 µg/mL[2] | 3 µg/mL[8], 0.1 µg/mL[4][6], 0.2 µg/mL[9] |
| Accuracy (% Recovery) | 86.7 - 111.3%[1] | 99 - 100%[8], 91.0 - 110.9%[4][6] |
| Precision (%RSD) | < 10%[1], < 13%[2] | < 10%[7], 1.0 - 9.6%[4][6] |
| Retention Time | ~1.73 min[3], ~0.59 min[10] | ~5.2 min[5][6][7], ~3.75 min[8] |
Key Observations:
-
Sensitivity: LC-MS/MS methods consistently demonstrate superior sensitivity with significantly lower LOD and LOQ values compared to HPLC-UV methods.[1][2] This makes LC-MS/MS the preferred choice for applications requiring trace-level detection.
-
Linearity: Both techniques exhibit excellent linearity over a wide range of concentrations, suitable for therapeutic drug monitoring.
-
Accuracy and Precision: Both methods provide high accuracy and precision, meeting the stringent requirements of bioanalytical method validation guidelines.[11][12]
-
Analysis Time: LC-MS/MS methods often have shorter retention times, leading to a higher sample throughput.[3][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS and HPLC-UV analysis of theophylline.
LC-MS/MS Method for Theophylline in Plasma
This protocol is a composite based on common practices in the cited literature.[2][3][10]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., phenacetin (B1679774) or deuterated theophylline).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., HyPURITY ADVANCE™ C18, 3 x 50 mm) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 2 mM ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is employed.[1][3]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[1][13]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Conditions:
HPLC-UV Method for Theophylline in Plasma
This protocol is synthesized from established HPLC-UV methods.[4][6][8]
-
Sample Preparation:
-
To a volume of plasma (e.g., 200 µL), add an internal standard (e.g., hydroxyethyl (B10761427) theophylline).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of isopropanol (B130326) and dichloromethane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters® C18, µBondapak™ 5 µm, 150 × 3.9 mm) is a common choice.[4][7]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent (e.g., water:acetonitrile, 96:4 v/v) is typically used.[4][5][6][7]
-
Injection Volume: 20-25 µL.
-
Detection: UV detection is performed at a wavelength where theophylline shows maximum absorbance, typically around 272 nm or 280 nm.[4][8]
-
Workflow for Method Cross-Validation
The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide comparable and reliable results for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and HPLC-UV methods for theophylline analysis.
Conclusion
Both LC-MS and HPLC-UV are robust and reliable methods for the quantification of theophylline. The choice between the two techniques should be guided by the specific requirements of the study.
-
LC-MS/MS is the superior choice when high sensitivity and high throughput are critical, such as in pharmacokinetic studies with low dosage or in the analysis of complex biological matrices where specificity is a concern.[1][2]
-
HPLC-UV remains a cost-effective and widely accessible technique that provides excellent accuracy and precision for routine therapeutic drug monitoring and quality control applications where the expected concentrations are within its linear range.[4][8]
This guide provides a foundational comparison to aid in the selection and implementation of the most appropriate analytical method for theophylline quantification. It is recommended that in-house validation be performed to ensure the chosen method meets the specific needs and regulatory requirements of the intended application.
References
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS [mdpi.com]
- 2. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Quantification of theophylline or paracetamol in milk matrices by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide for the Quantification of 1,7-Dimethyluric Acid-d3: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity and analytical range for the quantification of 1,7-Dimethyluric Acid-d3, a stable isotope-labeled internal standard crucial for accurate bioanalysis. The data and protocols presented are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analogous compounds, including uric acid and other methylated xanthine (B1682287) metabolites. This guide is intended to serve as a practical resource for researchers developing and validating bioanalytical methods.
Introduction
This compound is the deuterated analog of 1,7-Dimethyluric acid, a metabolite of caffeine. In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability in sample preparation and instrument response. Establishing the linearity and range of a bioanalytical method is a critical component of method validation, ensuring that the measured analyte response is directly proportional to its concentration over a defined range. This document outlines the expected performance characteristics for methods quantifying this compound and provides a foundational experimental protocol.
Comparative Performance Data
While specific validation data for this compound is not extensively published, the following table summarizes typical linearity and range parameters observed for the quantification of the unlabeled analyte and structurally similar compounds by LC-MS/MS. These values provide a benchmark for method development and validation.
| Analyte | Matrix | Typical Linear Range | Correlation Coefficient (r²) | Reference Method |
| Uric Acid | Human Urine | 0.10 - 1.60 mg/mL | > 0.99 | LC/MS[1] |
| Uric Acid | Rat Serum | 1.0 - 350.0 ng/mL | > 0.99 | HPLC-ESI-MS/MS[2] |
| Uric Acid | Human Plasma | 1 - 40 µg/mL | Not Reported | LC-MS-TOF[3] |
| 1,3-Dimethyluric Acid | Rat Plasma | 0.05 - 30 µg/mL | Not Reported | LC-MS/MS[4] |
| Caffeine & Paraxanthine | Hair | 20 - 500 pg/mg | Not Reported | LC-MS/MS[5] |
| Hypoxanthine | Human Urine | 0.02 - 11.7 µM | 0.99993 | LC-MS/MS[6] |
| Xanthine | Human Urine | 0.04 - 18.0 µM | 0.99996 | LC-MS/MS[6] |
Key Performance Insights:
-
Wide Dynamic Range: LC-MS/MS methods for uric acid and its metabolites demonstrate a broad linear range, accommodating varying concentrations in different biological matrices.
-
Excellent Linearity: Correlation coefficients (r²) consistently exceed 0.99, indicating a strong linear relationship between analyte concentration and instrument response.
-
Matrix-Dependent Range: The optimal linear range can vary depending on the biological matrix (e.g., plasma, urine, tissue) due to differences in endogenous analyte concentrations and matrix effects.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a generalized procedure for the development and validation of a bioanalytical method for this compound, often in conjunction with its unlabeled counterpart, 1,7-Dimethyluric Acid.
Materials and Reagents
-
Reference Standards: 1,7-Dimethyluric Acid, this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
Sample Preparation
A protein precipitation or extraction method is typically employed to remove interferences from the biological matrix.
-
Spiking: To a 100 µL aliquot of the biological matrix, add the internal standard (this compound) to a final concentration within the expected linear range.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative mode, to be optimized for the analyte. For uric acid and its analogs, negative ion mode is often effective.[2][4]
-
MRM Transitions:
-
1,7-Dimethyluric Acid: To be determined by infusion of the standard.
-
This compound: To be determined by infusion of the standard (typically a +3 Da mass shift from the unlabeled analyte).
-
Calibration Curve and Linearity Assessment
-
Stock Solutions: Prepare a stock solution of 1,7-Dimethyluric Acid in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of 1,7-Dimethyluric Acid, covering the expected analytical range. A minimum of six non-zero concentration levels is recommended.
-
Analysis: Analyze the calibration standards using the established LC-MS/MS method.
-
Linearity Evaluation: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
Visualizing the Workflow and Relationships
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical method for quantifying this compound.
Caption: Bioanalytical workflow for this compound quantification.
Signaling Pathway of Caffeine Metabolism
This diagram shows the metabolic pathway of caffeine, leading to the formation of 1,7-Dimethyluric Acid.
Caption: Simplified metabolic pathway of caffeine.
Logical Relationship for Linearity Assessment
The following diagram illustrates the logical relationship in establishing method linearity.
Caption: Core principle of bioanalytical method linearity.
References
- 1. Simultaneous quantification of urea, uric acid, and creatinine in human urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12702B [pubs.rsc.org]
- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]
The Gold Standard in Bioanalysis: Evaluating Analytical Method Robustness with 1,7-Dimethyluric Acid-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor influencing the robustness, accuracy, and reliability of quantitative analytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, 1,7-Dimethyluric Acid-d3, against a structurally similar, non-deuterated analogue (e.g., Theobromine) in a hypothetical LC-MS/MS assay for the quantification of a target analyte, 1,7-Dimethylxanthine. The supporting experimental data underscores the superior performance of the deuterated standard in ensuring method robustness.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their use in isotope dilution mass spectrometry provides a robust and reliable means of correcting for experimental variations.[1] This is because a deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[2] In contrast, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte but may have different physicochemical properties, leading to potential discrepancies in analytical behavior.
Performance Under Ideal Conditions: A Baseline Comparison
Under optimized and stable analytical conditions, both deuterated and non-deuterated internal standards can appear to provide acceptable performance. However, subtle differences in precision (%CV) can already be observed, hinting at the superior consistency of the deuterated standard.
| Internal Standard | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 10.2 | 102.0 | 2.1 |
| 100 | 99.1 | 99.1 | 1.8 | |
| 500 | 503.5 | 100.7 | 1.5 | |
| Theobromine (Analogue) | 10 | 10.5 | 105.0 | 4.5 |
| 100 | 97.8 | 97.8 | 3.8 | |
| 500 | 509.0 | 101.8 | 3.2 |
Robustness Evaluation: The Impact of Methodical Variations
The true test of an analytical method's robustness lies in its performance when subjected to small, deliberate variations in its parameters.[3] Such robustness testing is a critical component of method validation.[3] The following data illustrates the performance of the two internal standards when key chromatographic parameters are intentionally altered.
Mobile Phase Composition Variation (±2% Organic Phase)
| Internal Standard | Variation | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | -2% | 100 | 98.5 | 98.5 | 2.5 |
| +2% | 100 | 101.2 | 101.2 | 2.3 | |
| Theobromine (Analogue) | -2% | 100 | 92.3 | 92.3 | 6.8 |
| +2% | 100 | 108.9 | 108.9 | 7.2 |
Column Temperature Variation (±5°C)
| Internal Standard | Variation | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | -5°C | 100 | 99.8 | 99.8 | 2.0 |
| +5°C | 100 | 100.5 | 100.5 | 1.9 | |
| Theobromine (Analogue) | -5°C | 100 | 95.1 | 95.1 | 5.5 |
| +5°C | 100 | 106.3 | 106.3 | 6.1 |
Flow Rate Variation (±0.1 mL/min)
| Internal Standard | Variation | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | -0.1 mL/min | 100 | 101.8 | 101.8 | 2.8 |
| +0.1 mL/min | 100 | 98.9 | 98.9 | 2.6 | |
| Theobromine (Analogue) | -0.1 mL/min | 100 | 110.2 | 110.2 | 8.1 |
| +0.1 mL/min | 100 | 91.5 | 91.5 | 7.9 |
The data clearly demonstrates that the analytical method employing this compound as the internal standard maintains high accuracy and precision despite intentional variations in the chromatographic conditions. Conversely, the method using the non-deuterated analogue exhibits significantly poorer performance, with accuracy and precision falling outside acceptable limits, indicating a lack of robustness.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of robustness testing.
Objective
To evaluate and compare the robustness of an LC-MS/MS method for the quantification of 1,7-Dimethylxanthine in human plasma using either this compound (deuterated IS) or Theobromine (analogue IS).
Materials
-
Analytes: 1,7-Dimethylxanthine
-
Internal Standards: this compound, Theobromine
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), formic acid, and water.
-
Matrix: Blank human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Prepare individual stock solutions of the analyte and both internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a 50:50 methanol/water mixture to appropriate concentrations for spiking into the plasma.
Sample Preparation
-
Spike blank human plasma with the analyte to achieve three quality control (QC) concentrations (low, medium, and high).
-
Divide the spiked plasma into two sets. To one set, add the this compound working solution. To the other set, add the Theobromine working solution.
-
Perform protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min (nominal)
-
Column Temperature: 40°C (nominal)
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Robustness Study Design
Prepare and analyze replicate samples (n=6) of the medium QC concentration under both the nominal conditions and the varied conditions for each parameter listed in the data tables. Evaluate the accuracy and precision for each condition.
Visualizing the Workflow and Decision Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical pathway for selecting an appropriate internal standard.
Caption: Experimental workflow for robustness evaluation.
Caption: Decision pathway for internal standard selection.
References
The Gold Standard: Justification for Using Stable Isotope-Labeled Standards in Regulated Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed methodologies, to justify their position as the gold standard in the field.
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its purpose is to correct for variability that can be introduced during the analytical workflow, such as inconsistencies in sample extraction, injection volume, and instrument response.[3] For an IS to be effective, it should ideally mimic the physicochemical properties of the analyte of interest as closely as possible.[2]
While various compounds, such as structural analogs, have been employed as internal standards, stable isotope-labeled internal standards are widely recognized by the scientific community and preferred by regulatory bodies for their superior performance in quantitative mass spectrometry-based assays.[4][5] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7] This subtle modification in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer while ensuring its chemical and physical behavior is virtually identical.[2][7]
Unparalleled Advantages of SIL-IS in Bioanalysis
The use of SIL-ISs offers significant advantages over other types of internal standards, primarily in their ability to compensate for two major sources of analytical variability: matrix effects and extraction recovery.
-
Superior Compensation for Matrix Effects: Biological matrices are complex environments containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[6][8] Because a SIL-IS has nearly identical chemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[5][9] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the SIL-IS, allowing for accurate normalization of the analyte response.[10] Structural analogs, with their different chemical structures, may elute at different retention times and be affected by different co-eluting matrix components, leading to poor and inconsistent compensation.[3][11]
-
Consistent Tracking of Extraction Recovery: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[12] Analyte loss can occur at any of these stages. A SIL-IS, being chemically identical to the analyte, will behave in the same manner throughout the sample preparation process.[4] This ensures that any variability in extraction efficiency is accurately reflected and corrected for, leading to more precise and reliable quantification.
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of SIL-ISs compared to structural analog internal standards in terms of accuracy and precision.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | SIL-IS provides superior accuracy due to its ability to effectively compensate for matrix effects and variability in recovery.[11] |
| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | The near-identical physicochemical properties of a SIL-IS ensure it closely tracks the analyte's behavior, resulting in significantly better precision. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[6] | Inconsistent compensation (can be >20% difference)[6] | As a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to effective normalization.[9] |
Experimental Protocols for Internal Standard Validation
The suitability of an internal standard must be rigorously evaluated during bioanalytical method validation, as recommended by regulatory guidelines from the FDA and EMA (now harmonized under the ICH M10 guideline).[13][14][15]
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[5]
Protocol:
-
Obtain at least six individual lots of the blank biological matrix.[5]
-
Prepare two sets of samples from each lot: one spiked with the IS and another that is blank.
-
Analyze the samples and assess for any interfering peaks at the retention times of the analyte and the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the IS.
Protocol:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set 1: Analyte and IS spiked in the post-extraction blank matrix.
-
Set 2: Analyte and IS in a neat solution.
-
-
Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in Set 1 by the peak area in Set 2.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[9]
Stability Assessment
Objective: To evaluate the stability of the analyte and the IS under various storage and handling conditions.[2]
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[9]
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.[2]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a defined period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a SIL-IS and the typical bioanalytical workflow.
Conclusion: A Scientifically Justified Necessity
The use of stable isotope-labeled internal standards is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for regulatory submissions.[4] Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to other alternatives.[10] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals.[6] By adhering to the principles of bioanalytical method validation and employing SIL-ISs, the integrity of the data is upheld, facilitating a smoother path toward regulatory approval.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. scispace.com [scispace.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Influence of Isotopic Enrichment on Quantification Accuracy in Proteomics and Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to achieve the highest level of precision in their quantitative studies, understanding the impact of isotopic enrichment is paramount. The choice of isotopic labeling strategy directly influences the accuracy and reliability of mass spectrometry-based quantification of proteins and metabolites. This guide provides an objective comparison of common isotopic labeling techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Isotopic labeling introduces a "heavy" isotope (e.g., ¹³C, ¹⁵N) into proteins or metabolites, creating a mass shift that allows for differentiation and relative or absolute quantification when compared to their "light" (natural abundance) counterparts. The degree of isotopic enrichment and the stage at which it is introduced into the experimental workflow are critical factors affecting quantification accuracy.
Comparative Analysis of Isotopic Labeling Techniques
Three principal isotopic labeling strategies are widely employed in quantitative proteomics: metabolic labeling (SILAC), chemical labeling at the peptide level (iTRAQ and TMT), and chemical labeling at the protein level. Each method presents a unique set of advantages and limitations that impact quantification accuracy.
| Technique | Labeling Principle | Typical Multiplexing | Quantification Level | Advantages | Disadvantages |
| SILAC | In vivo metabolic incorporation of "heavy" amino acids into proteins during cell growth.[1] | 2-plex, 3-plex (traditional)[1] | MS1 | High accuracy due to early sample mixing, minimizing downstream quantitative errors.[1][2] No chemical modifications required, reducing potential bias.[3] | Limited to cell culture models.[4] Requires multiple cell divisions for complete labeling.[2] Can be expensive. |
| iTRAQ | Chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains) of peptides with isobaric tags.[4] | 4-plex, 8-plex[4] | MS2/MS3 | Applicable to a wide range of sample types, including tissues and body fluids.[4][5] High throughput with multiplexing capabilities.[3] | Prone to ratio compression due to co-isolation of precursor ions, which can affect accuracy.[3][6] Higher cost of reagents.[3] |
| TMT | Chemical labeling of primary amines of peptides with isobaric tags, similar to iTRAQ.[7][8] | Up to 18-plex (TMTpro)[4] | MS2/MS3 | Higher multiplexing capacity than iTRAQ, enabling larger-scale comparative studies.[4] Generally comparable performance to iTRAQ in terms of sensitivity and precision.[9] | Also susceptible to ratio compression.[6] Reagent costs can be a limiting factor. |
| Dimethyl Labeling | Chemical labeling of primary amines of peptides via reductive amination.[10] | Up to 5-plex[10] | MS1 | Cost-effective and rapid chemical labeling method.[10] Applicable to any sample type.[10] | Lower multiplexing capability compared to isobaric tags. |
Experimental Protocols: A Closer Look
The accuracy of quantification is intrinsically linked to the experimental workflow. The point at which samples are combined is a crucial determinant of precision.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The SILAC methodology involves the metabolic incorporation of isotopically labeled amino acids into proteins in vivo.[2] This approach is considered a gold standard for quantitative accuracy in cell culture experiments because the differentially labeled samples are mixed at the very beginning of the workflow, right after cell lysis.[1][2] This early pooling minimizes variability introduced during subsequent sample processing steps such as protein extraction, digestion, and peptide fractionation.
Isobaric Tagging (iTRAQ and TMT)
In contrast to SILAC, iTRAQ and TMT are chemical labeling techniques performed at the peptide level after protein digestion.[4][7] While offering higher multiplexing capabilities, this later-stage labeling means that any variability introduced during protein extraction and digestion will be carried through and can impact the final quantitative accuracy.[5]
Impact on Signaling Pathway Analysis
Accurate quantification is crucial for elucidating dynamic cellular processes such as signaling pathways. For instance, in the Epidermal Growth Factor (EGF) signaling pathway, precise measurement of changes in protein phosphorylation and abundance is essential to understand the cascade of events.
In a study investigating the effects of a drug on this pathway, SILAC could be employed to compare the proteomes of drug-treated and control cells with high accuracy. Alternatively, TMT or iTRAQ would allow for the comparison of multiple drug concentrations or time points in a single experiment, providing a broader view of the dynamic changes, albeit with the potential for ratio compression.[7]
Conclusion: Selecting the Right Tool for the Job
The choice between metabolic and chemical labeling methods ultimately depends on the specific research question, sample type, and desired level of quantification accuracy.
-
For the highest accuracy in cell culture-based experiments , where minimizing experimental variability is the top priority, SILAC remains the gold standard.[5]
-
For studies requiring higher throughput and the analysis of non-dividing cells or clinical samples , isobaric tagging methods like iTRAQ and TMT are more suitable, with the caveat of potential ratio compression that may require advanced data analysis strategies to mitigate.[10][5]
-
When cost is a major consideration for broad applicability , dimethyl labeling offers a viable alternative for less complex multiplexing needs.[10]
By carefully considering the principles and experimental workflows of these isotopic enrichment strategies, researchers can enhance the accuracy of their quantitative data, leading to more robust and reliable biological insights.
References
- 1. chempep.com [chempep.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. benchchem.com [benchchem.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Safety Operating Guide
Navigating the Disposal of 1,7-Dimethyluric Acid-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1,7-Dimethyluric Acid-d3, a deuterated metabolite of caffeine (B1668208) used in research and drug development.
Key Data for 1,7-Dimethyluric Acid and Related Compounds
For easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of 1,7-Dimethyluric Acid and its related compounds.
| Property | This compound | 1,7-Dimethyluric Acid | Uric Acid |
| CAS Number | 1189713-08-3[1] | 33868-03-0 | 60-00-4 |
| Molecular Formula | C₇H₅D₃N₄O₃[1] | C₇H₈N₄O₃[2] | C₅H₄N₄O₃ |
| Molecular Weight | 199.18 g/mol [1] | 196.16 g/mol [2] | 168.11 g/mol |
| Appearance | Light Grey Solid[3] | Crystalline Solid | Crystalline Powder |
| Solubility | Soluble in DMSO[3] | Insoluble in water | Slightly soluble in water |
| Storage Temperature | -20°C is recommended for long-term stability. | Room Temperature | Room Temperature |
| Known Hazards | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound. These steps are based on the assumption that the compound is not mixed with other hazardous materials.
Waste Characterization and Segregation
-
Initial Assessment: Based on available data for the non-deuterated isomer and parent compound, this compound is not classified as a hazardous substance. However, it should be treated as a chemical waste and not disposed of in regular trash or down the drain.
-
Segregation: Keep this compound waste separate from other waste streams, particularly from hazardous wastes such as solvents, corrosives, and reactive chemicals. This prevents cross-contamination and ensures proper disposal.
Waste Collection and Containerization
-
Solid Waste:
-
Collect pure, solid this compound waste in a designated, well-labeled, and sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
For materials lightly contaminated with the compound (e.g., weighing paper, gloves), place them in a separate, sealed plastic bag, which should then be placed in the solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a non-hazardous solvent (e.g., DMSO), collect it in a designated liquid waste container that is compatible with the solvent.
-
Do not mix with other liquid waste streams.
-
Ensure the container is properly sealed to prevent leaks and spills.
-
Labeling and Storage
-
Labeling: Clearly label the waste container with the following information:
-
"Waste this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Your name, laboratory, and contact information.
-
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area within your laboratory. This area should be away from general work areas and drains.
Final Disposal
-
Contact EHS: Once your waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
Documentation: Follow your institution's procedures for waste pickup, which may include completing a chemical waste manifest or online request form.
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company, ensuring compliance with all local, state, and federal regulations.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 1,7-Dimethyluric Acid-d3
This guide provides crucial safety and logistical information for the handling and disposal of 1,7-Dimethyluric Acid-d3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Compound Information and Hazard Assessment
Key Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₇H₅D₃N₄O₃ | [1] |
| Molecular Weight | 199.18 g/mol | [1] |
| Appearance | Light Grey Solid | |
| Storage Temperature | 2-8°C or -20°C | [3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure risk.
-
Eye Protection : Chemical safety glasses with side shields are mandatory.[4] For operations with a higher risk of splashing, chemical splash goggles should be used.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[5]
-
Body Protection : A standard laboratory coat is required to protect against spills.
-
Respiratory Protection : While not generally required for small quantities handled with adequate ventilation, a dust mask (e.g., N95) may be used to avoid inhaling nuisance levels of dust, especially when weighing the powder.[5]
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation : All handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust and contamination of the laboratory environment.[6] The work surface should be covered with absorbent bench paper.
-
Weighing :
-
To avoid fluctuations in balance readings due to airflow, use a balance with a draft shield inside the fume hood.[6]
-
Alternatively, pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[6]
-
Use a spatula to transfer the powder and avoid pouring directly from the bottle to minimize dust generation.[6]
-
-
Dissolving : If preparing a solution, add the solvent to the pre-weighed solid in the fume hood. Ensure the container is capped before removing it from the hood.
3.2. General Handling:
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Keep the container tightly closed when not in use.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Emergency Procedures
-
In case of skin contact : Wash the affected area with soap and plenty of water.[9]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]
-
If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If swallowed : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
In case of a spill : For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][10] Clean the spill area with a suitable solvent.
Disposal Plan
As this compound contains a stable isotope (deuterium), no special precautions for radioactivity are needed. The disposal should be in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste : Place excess solid this compound, contaminated gloves, weigh boats, and bench paper into a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions of this compound should be collected in a labeled container for liquid chemical waste. Do not pour down the drain.[5]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. cdc.gov [cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
